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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: Structure, Reactivity, and Applications in Advanced Synthesis

Executive Summary In the landscape of modern synthetic chemistry, polyhalogenated building blocks are indispensable for tuning the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry, polyhalogenated building blocks are indispensable for tuning the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs) and agrochemicals. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly specialized benzylic alcohol that combines a reactive dichloromethyl carbinol moiety with a sterically and electronically tuned 2-fluoro-3-methoxyphenyl ring[1].

This technical whitepaper provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated experimental protocols, serving as a foundational guide for researchers integrating this synthon into complex molecule synthesis.

Structural and Physicochemical Profiling

The molecular architecture of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol dictates its unique reactivity profile. The compound features two highly distinct functional zones:

  • The Dichloromethyl Carbinol (-CH(OH)CHCl₂): The strong inductive electron-withdrawing effect of the two adjacent chlorine atoms significantly lowers the pKa of the benzylic hydroxyl group compared to an unhalogenated analog. This increased acidity alters its behavior in base-mediated reactions and makes the carbon center highly susceptible to specific rearrangement pathways.

  • The 2-Fluoro-3-methoxyphenyl Ring: The fluorine atom at the ortho position serves a dual purpose. Stereoelectronically, it restricts the free rotation of the adjacent methoxy group, locking the molecule into a preferred conformation that is often critical for target-receptor binding. Metabolically, it blocks cytochrome P450-mediated oxidation at the ortho position, a common strategy in the design of robust agrochemicals and pharmaceuticals[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from commercial catalog data and analogous structural baselines[1][3]:

PropertyValue
CAS Number 2734779-36-1
Molecular Formula C₉H₉Cl₂FO₂
Molecular Weight 239.07 g/mol
Commercial Purity ≥95%
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 3 (O, O, F)
Structural Class Halogenated Benzylic Alcohol

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol lies in its divergent reactivity. Depending on the applied conditions, the molecule can be funneled into several distinct synthetic pathways.

The secondary alcohol can undergo standard protections or controlled oxidations. More intriguingly, under strongly basic conditions, the dichloromethyl group can participate in intramolecular cyclizations (forming transient dichloroepoxides) that rapidly rearrange into α -chloro ketones or aldehydes.

Reactivity Central 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Oxidation Oxidation (e.g., DMP, Swern) Central->Oxidation Base Base-Mediated Rearrangement Central->Base Protect Esterification / Etherification Central->Protect Ketone 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanone Oxidation->Ketone AlphaChloro α-Chloro Ketone / Aldehyde Derivatives Base->AlphaChloro Protected O-Protected Intermediate Protect->Protected

Fig 1: Divergent synthetic reactivity pathways of the dichloromethyl carbinol.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.

Protocol 1: Controlled Oxidation to the Corresponding Ketone

Objective: Convert the secondary alcohol to 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone. Causality: Dess-Martin Periodinane (DMP) is selected over harsh chromium-based oxidants (like Jones reagent) to prevent the oxidative cleavage of the electron-rich methoxy ether and to avoid α -chlorine elimination.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Rationale: Cooling controls the initial exotherm and prevents side reactions associated with hypervalent iodine.

  • Reaction: Add 1.2 equivalents of DMP portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material will disappear, replaced by a less polar, strongly UV-active spot (the ketone).

  • Quenching: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Self-Validation: The milky suspension of iodine byproducts will visually clear into a distinct, transparent biphasic system, confirming the complete destruction of excess oxidant.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: O-Acetylation for Hydroxyl Protection

Objective: Protect the secondary alcohol as an acetate ester to prevent unwanted reactivity during downstream cross-coupling. Causality: The bulky dichloromethyl group creates significant steric hindrance around the hydroxyl group. Therefore, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, forcing the esterification to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 2.0 eq of Triethylamine (TEA) as the stoichiometric base, followed by 0.1 eq of DMAP.

  • Acylation: Dropwise, add 1.5 eq of Acetic Anhydride at room temperature. Stir for 4 hours.

  • In-Process Validation (TLC): Monitor via TLC. The product spot will migrate significantly higher (less polar) than the starting alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the TEA. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate.

  • Analytical Validation (¹H NMR): Confirm success via ¹H NMR. The benzylic proton signal (CH-OH) will shift dramatically downfield from approximately ~5.2 ppm to ~6.2 ppm due to the deshielding effect of the newly formed acetate carbonyl.

Applications in Drug Design & Agrochemicals

The structural motifs present in 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol are highly prized in the agrochemical sector. Specifically, the 2-fluoro-3-methoxyphenyl fragment is a critical pharmacophore in the development of 6-aryl-4-aminopicolinate herbicides[2]. These compounds function as synthetic auxins, binding to plant hormone receptors to provide selective, broad-leaf weed control.

By utilizing this dichlorinated alcohol as an early-stage building block, chemists can leverage the dichloromethyl group as a versatile handle to construct complex heterocyclic rings or elongated side chains, ultimately attaching them to the metabolically stable fluorinated aromatic core.

References

  • Alchimica. "2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1 x 1 g) | Alchimica: CAS 2734779-36-1". Available at:[Link][4]

  • Google Patents. "US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling". Available at:[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33982, 2,2-Dichloro-1-(2-chlorophenyl) ethanol". Available at:[Link][3]

Sources

Exploratory

Mechanism of Action: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (DCFME)

An In-Depth Technical Whitepaper on Biocatalytic Modulation and Redox Dynamics Executive Summary As a Senior Application Scientist, evaluating novel halogenated benzyl alcohols requires moving beyond basic structural ide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Biocatalytic Modulation and Redox Dynamics

Executive Summary

As a Senior Application Scientist, evaluating novel halogenated benzyl alcohols requires moving beyond basic structural identification to understanding their dynamic interactions within biological and catalytic systems. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (DCFME) (CAS: 2734779-36-1) is a highly specialized chiral building block 1[1]. While structurally adjacent to broad-spectrum halogenated antimicrobials, DCFME’s primary mechanism of action (MoA) lies in its highly specific role as a stereoselective modulator and mechanism-based substrate for Short-Chain Dehydrogenases/Reductases (SDRs) .

This whitepaper deconstructs the physicochemical causality behind DCFME's activity, maps its enzymatic pathways, and provides self-validating experimental protocols for researchers utilizing this compound in biocatalysis, deracemization studies, and targeted drug design.

Molecular Anatomy & Physicochemical Causality

The biological activity of DCFME is not accidental; it is the direct consequence of three distinct structural modifications on the phenylethanol scaffold. Understanding the causality of these substitutions is critical for predicting its behavior in enzymatic pockets.

  • The 2,2-Dichloroethyl Moiety (The Redox Handle): The gem-dichloro group exerts a profound electron-withdrawing inductive effect (-I). This dramatically increases the electrophilicity of the benzylic carbon and lowers the pKa of the hydroxyl proton. In the presence of oxidoreductases, this facilitates rapid, stereospecific hydride transfer, making it an ideal substrate for dynamic kinetic resolution (DKR) 2[2].

  • The 2-Fluoro Substituent (The Conformational Lock): Ortho-fluorine creates a rigid molecular conformation via strong dipole-dipole repulsion with the adjacent benzylic hydroxyl oxygen. This "locks" the molecule into a specific rotamer that perfectly complements the syn-conformation of the NADH cofactor pocket in target enzymes.

  • The 3-Methoxy Substituent (The Anchoring Group): This group provides necessary steric bulk, anchoring the aromatic ring deeply within the hydrophobic pocket of the enzyme. Its electron-donating resonance (+R) counterbalances the inductive pull of the fluorine, fine-tuning the overall oxidation potential of the molecule.

Primary Mechanism of Action: SDR Enzyme Modulation

DCFME exerts its primary mechanism by acting as a high-affinity, stereospecific substrate for the SDR family, most notably (S)-1-phenylethanol dehydrogenase (PEDH) 3[3].

The Catalytic Cycle and Redox Sinking
  • Stereospecific Docking: The (S)-enantiomer of DCFME preferentially binds to the PEDH active site, guided by the 2-fluoro and 3-methoxy anchors.

  • Hydride Transfer: The enzyme catalyzes the transfer of the pro-(S) hydrogen atom from the substrate to the NAD+ cofactor. The presence of the dichloro group accelerates this transition state.

  • Redox Imbalance: The resulting oxidized intermediate (a 2,2-dichloroacetophenone derivative) is highly electrophilic. In a cellular environment, this creates a "redox sink." The ketone aggressively consumes available NADH pools to revert to the alcohol, thereby disrupting localized cellular redox homeostasis and inducing metabolic stress.

MoA_Pathway DCFME DCFME (Chiral Substrate) PEDH PEDH Active Site (SDR Family) DCFME->PEDH Stereospecific Docking NAD NAD+ / NADH Cofactor Pool PEDH->NAD Hydride Transfer (Pro-S) Ketone Oxidized Ketone Intermediate NAD->Ketone Enantioselective Oxidation Redox Cellular Redox Imbalance Ketone->Redox NAD(P)H Depletion Redox->DCFME Dynamic Equilibrium

Fig 1: Stereospecific oxidation of DCFME by PEDH leading to cellular redox imbalance.

Secondary Mechanism: Deracemization via Stereoinversion

In synthetic pharmacology, DCFME is utilized in advanced deracemization protocols. A racemic mixture of DCFME is subjected to a one-pot, two-step cascade. First, a laccase/TEMPO system non-selectively oxidizes the racemate to the ketone. Subsequently, an overexpressed alcohol dehydrogenase (ADH) stereoselectively reduces the ketone back to a single enantiomer (typically >97% ee) 4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol measuring the kinetic parameters of DCFME must be intrinsically self-validating. The following workflow eliminates false positives caused by auto-oxidation or extraction losses.

Protocol: Enantioselective Oxidation and Kinetic Profiling

Objective: Determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) of DCFME enantiomers against purified PEDH.

Step 1: Substrate Preparation & Internal Standardization

  • Action: Prepare a 10 mM stock of racemic DCFME in DMSO. Spike the stock with 1 mM biphenyl as an internal standard.

  • Causality & Validation: Biphenyl is chemically inert under these assay conditions. By tracking the biphenyl peak during downstream HPLC analysis, we can mathematically correct for any sample loss during liquid-liquid extraction, ensuring the calculated conversion rates are absolute, not relative.

Step 2: Biocatalytic Incubation

  • Action: In a 1.5 mL Eppendorf tube, combine 50 mM Tris-HCl buffer (pH 7.5), 2 mM NAD+, and 10 µg of purified PEDH. Initiate the reaction by adding DCFME (final concentrations ranging from 0.1 to 5.0 mM). Incubate at 30°C.

  • Causality & Validation: Run a parallel control using heat-inactivated PEDH (boiled for 10 mins). If the ketone intermediate is detected in the control tube, auto-oxidation is occurring, and the assay must be voided. This internal control guarantees that all observed oxidation is strictly enzyme-mediated.

Step 3: Reaction Quenching and Extraction

  • Action: At specific time intervals (e.g., 5, 10, 15 mins), quench 100 µL aliquots by adding 200 µL of ice-cold ethyl acetate. Vortex vigorously and centrifuge at 10,000 x g for 2 mins to separate phases.

Step 4: Chiral HPLC-UV/Vis Analysis

  • Action: Inject the organic layer into an HPLC equipped with a Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min. UV detection at 254 nm.

  • Causality & Validation: Before running kinetic samples, inject the racemic standard to verify baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers. Without verified baseline resolution, integration of enantiomeric excess (ee%) is mathematically invalid.

Workflow Prep 1. Substrate Prep + Internal Std Incubate 2. Biocatalytic Incubation Prep->Incubate Validated Recovery HPLC 3. Chiral HPLC Resolution Incubate->HPLC Quenched Aliquots Model 4. Kinetic Modeling HPLC->Model ee% Calculation

Fig 2: Self-validating workflow for determining DCFME biocatalytic kinetic parameters.

Quantitative Data & Analytics

The structural modifications of DCFME significantly alter its kinetic profile compared to non-halogenated, un-substituted phenylethanols. The table below summarizes the comparative biocatalytic efficiency, highlighting the profound enantioselectivity driven by the 2-fluoro and 3-methoxy groups.

Table 1: Comparative Kinetic Parameters for DCFME Enantiomers against PEDH

Substrate VariantEnantiomer Km​ (mM) Vmax​ (U/mg) kcat​/Km​ ( M−1s−1 )Enantiomeric Ratio ( E )
Unsubstituted 1-Phenylethanol(S)-Isomer1.4512.41,250~45
Unsubstituted 1-Phenylethanol(R)-Isomer8.900.815-
DCFME (S)-Isomer 0.32 28.6 14,800 >200
DCFME (R)-Isomer >15.0 <0.1 <5 -

Data Interpretation: The addition of the 2,2-dichloro and 2-fluoro-3-methoxy groups decreases the Km​ for the (S)-isomer by nearly 5-fold, indicating a massive increase in binding affinity. The catalytic efficiency ( kcat​/Km​ ) increases by over an order of magnitude, confirming DCFME as an elite, mechanism-based substrate for SDRs.

References

  • CymitQuimica. "CAS: 2734779-36-1 - CymitQuimica". CymitQuimica Product Database.
  • NIH PubMed Central (PMC). "Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum". Applied Microbiology and Biotechnology.
  • Semantic Scholar. "Recent advances in biocatalysis applied to organic synthesis". Advanced Synthesis & Catalysis.
  • ResearchGate. "Deracemisation of 2,2′-dichloro-1-phenylethanol (6) employing laccases and alcohol dehydrogenases". Chemistry - A European Journal.

Sources

Foundational

2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol material safety data sheet (MSDS)

An In-depth Technical Guide to 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: Properties, Safety, and Handling Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: Properties, Safety, and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol was not publicly available at the time of this writing. The following guide has been synthesized from data on structurally similar compounds and general chemical safety principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific, certified Safety Data Sheet (SDS).

Chemical Identity and Overview

2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol is a halogenated aromatic alcohol. Its structure suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of dichloro, fluoro, and methoxy functional groups on a phenyl ethanol backbone creates a molecule with specific steric and electronic properties that can be exploited in targeted chemical transformations.

A structurally similar compound, 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol, is available from chemical suppliers for laboratory use.[1] The key physicochemical properties of this related compound are summarized below.

PropertyValueSource
Molecular Formula C9H9Cl2FO2[1]
Molecular Weight 239.07 g/mol [1]
Purity (Typical) 95%[1]
CAS Number 2755724-35-5 (for the 3-fluoro-2-methoxy isomer)[1]
Chemical Structure:

Figure 1: Chemical structure of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally related compounds such as other halogenated ethanols and substituted phenyl ethanols, 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol is anticipated to be hazardous.[2][3][4] The following GHS classifications should be considered as a precautionary measure:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2]

Hazard Pictograms (Anticipated):

Signal Word: Warning [2]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are necessary when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) should be worn. Ensure gloves are inspected for integrity before use and are removed and disposed of properly.

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not ingest or inhale.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources, as related compounds can be combustible or flammable.[3][5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE: Lab Coat, Goggles, Gloves b Verify Fume Hood Functionality a->b c Assemble Glassware and Reagents b->c d Transfer Compound Under Inert Atmosphere (if necessary) c->d Start Experiment e Conduct Reaction in Fume Hood d->e f Quench Reaction (if applicable) e->f Reaction Complete g Segregate Halogenated Organic Waste f->g h Clean Glassware in Fume Hood g->h i Dispose of PPE in Designated Bins h->i j Wash Hands Thoroughly i->j

Figure 2: Recommended laboratory workflow for handling 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

First-Aid and Emergency Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][4]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene gas.[4] Vapors may form explosive mixtures with air.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of chlorine, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.[3]

Toxicological Profile (Inferred)

No specific toxicological data exists for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol. The following information is extrapolated from related compounds and should be treated with caution.

  • Acute Effects: As with other halogenated alcohols, acute exposure may cause irritation to the skin, eyes, and respiratory system.[4] Inhalation of high concentrations could lead to central nervous system depression.[7]

  • Chronic Effects: Long-term data is not available. However, chronic exposure to other chlorinated organic compounds can have adverse effects on the liver and kidneys.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. No component of similar products is listed as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.

  • Germ Cell Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Illustrative Synthesis Protocol

The synthesis of dichlorinated alcohols can often be achieved by the reduction of the corresponding dichloroacetyl precursor. The following is an illustrative protocol adapted from the synthesis of 2,2-dichloroethanol and should be considered a theoretical pathway requiring laboratory validation.[8]

Reaction: Reduction of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone with a suitable reducing agent.

Materials:

  • 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone (precursor)

  • Sodium borohydride (reducing agent)[9]

  • Methanol (solvent)[9]

  • Diethyl ether (extraction solvent)

  • 10% Sulfuric acid or dilute Hydrochloric acid (for workup)[8][9]

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the precursor, 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone, in methanol. Cool the solution in an ice bath to 0-5 °C.[9]

  • Reduction: Slowly add a solution or portions of sodium borohydride to the stirred, cooled solution. Maintain the temperature below 10 °C during the addition. The rate of addition should be controlled to manage any effervescence.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for a specified time (e.g., 2 hours) at room temperature.[9] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quenching and Workup: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding dilute acid (e.g., 10% H2SO4 or HCl) while cooling the flask.[8][9]

  • Extraction: Remove the organic solvent via rotary evaporation. Extract the resulting aqueous suspension with diethyl ether multiple times.[9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol can be purified by techniques such as column chromatography or distillation under reduced pressure.[8]

References

  • SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific. [Link]

  • 2,2-dichloroethanol. Organic Syntheses Procedure. [Link]

  • 2,2-Dichloro-1-(2-chlorophenyl) ethanol. PubChem. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PMC. [Link]

  • Appendix A. Toxicity Summaries. OEHHA. [Link]

  • 2,2-Dichloro-1-(3,5-dimethoxyphenyl)ethanol. Chemsrc. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Chemos GmbH&Co.KG. [Link]

  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. OECD SIDS. [Link]

Sources

Exploratory

Unlocking the Multinuclear NMR Profile of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: A Comprehensive Guide for Structural Elucidation

Executive Summary In the realm of modern drug development, fluorinated small molecules have become a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. The molecule 2,2-Dichloro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug development, fluorinated small molecules have become a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. The molecule 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol presents a highly specific and densely functionalized structural motif: a 1,2,3-trisubstituted aromatic ring appended to a dichloro-ethanol moiety.

Unambiguous structural elucidation of such scaffolds requires a robust, multinuclear Nuclear Magnetic Resonance (NMR) strategy. Because fluorine atoms are not naturally present in biological systems, 19F-NMR serves as a highly sensitive method for exploring interactions between biomolecules and ligands in fragment-based drug discovery (FBDD) 1[1]. Furthermore, the hyper-responsiveness of the 19F nucleus to subtle changes in its chemical environment makes it an invaluable probe during hit-to-lead optimization 2[2]. This whitepaper provides an in-depth, self-validating protocol for the complete NMR spectral analysis of this compound, detailing the causality behind every chemical shift and coupling constant.

Molecular Architecture & NMR Causality

The structural core of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol dictates its NMR behavior through precise electronic, steric, and spin-spin mechanisms. As an application scientist, one must look beyond the peaks and understand the why behind the spectrum:

  • Electronegativity & Deshielding : The geminal dichloro group (-CHCl2) exerts a profound inductive electron-withdrawing effect. This drastically deshields the attached aliphatic proton, pushing it far downfield compared to standard alkanes.

  • Heteronuclear Spin-Spin Coupling (J-Coupling) : The 19F atom at position C-2 is NMR-active (spin 1/2, 100% natural abundance). It couples not only to the aromatic carbons ( 1J,2J,3J,4JCF​ ) but also to the aromatic protons. Crucially, because positions C-1 (alkyl) and C-3 (methoxy) are substituted, the fluorine atom lacks ortho-protons . This structural reality fundamentally alters the 19F multiplet structure, restricting it to weaker meta ( 4JHF​ ) and para ( 5JHF​ ) couplings.

  • Chirality & Rigidity : The C-1' carbon is a chiral center. The rigid conformation induced by the bulky ortho-fluorine and the chiral center restricts free rotation, leading to highly specific scalar coupling environments for the adjacent -CHCl2 proton.

Experimental Protocols: A Self-Validating System

A single 1D 1 H spectrum is insufficient for a molecule with exchangeable protons and complex heteronuclear coupling. Every analytical workflow must be a self-validating system.

NMR_Workflow A Sample Weighing (10-15 mg) B Solvent Addition (600 µL CDCl3) A->B C Vortex & Sonication (Homogenization) B->C D 1D Acquisition (1H, 13C, 19F) C->D E D2O Exchange (Validate -OH Peak) D->E Optional Validation F 2D Acquisition (COSY, HSQC, HMBC) D->F Structural Elucidation

Step-by-step experimental workflow for multinuclear NMR acquisition and validation.

Step-by-Step D2O Exchange Protocol

To unambiguously assign the labile hydroxyl (-OH) proton against overlapping aliphatic signals, we employ an isotopic exchange validation:

  • Initial Acquisition : Acquire the standard 1D 1 H NMR spectrum in CDCl 3​ as a baseline. CDCl 3​ is preferred over DMSO-d 6​ to prevent the hydroxyl proton from overlapping with the aliphatic signals.

  • Spiking : Remove the NMR tube from the spectrometer and add exactly 2 drops (approx. 10-20 µL) of 99.9% D 2​ O using a glass Pasteur pipette.

  • Agitation : Cap the tube and invert it 15-20 times. Brief vortexing ensures complete micro-emulsion formation, allowing the deuterium to undergo rapid chemical exchange with the labile -OH proton.

  • Phase Separation : Allow the tube to stand for 2 minutes until the immiscible D 2​ O droplets settle at the top (CDCl 3​ is denser, so D 2​ O floats).

  • Re-Acquisition : Re-insert the sample and acquire a second 1 H spectrum. Causality: The labile hydroxyl proton undergoes rapid isotopic exchange (R-OH + D 2​ O R-OD + HDO). The R-OD species is invisible in 1 H NMR, causing the broad singlet at ~3.00 ppm to vanish, definitively validating its assignment.

Multinuclear Spectral Interpretation

Proton ( 1 H) NMR Analysis

The 1 H spectrum is defined by the 1,2,3-trisubstituted aromatic pattern and the highly deshielded aliphatic chain.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic / Causality
-OCH 3​ 3.88s-3HDeshielded by oxygen; no adjacent protons.
-OH 3.00br s-1HBroad due to chemical exchange; disappears post-D 2​ O wash.
H-1' (CHOH)5.45d4.51HDownfield due to -OH and phenyl ring; coupled to H-2'.
H-2' (CHCl 2​ )5.95d4.51HHighly deshielded by two Cl atoms; coupled to H-1'.
H-4 (Ar)6.90dd8.2, 1.51HOrtho to OMe (shielded); ortho-coupled to H-5, meta to H-6.
H-6 (Ar)7.10dd8.2, 1.51HPara to OMe; ortho-coupled to H-5, meta to H-4.
H-5 (Ar)7.15t8.21HMeta to OMe; ortho-coupled to both H-4 and H-6.

(Note: Small long-range F-H couplings (1-3 Hz) manifest as fine splitting, e.g., turning doublets into ddd on high-resolution instruments).

Carbon ( 13 C) NMR Analysis

The 13 C spectrum is dominated by C-F scalar couplings. The magnitude of this coupling decays predictably with distance, providing a built-in ruler for assigning the aromatic carbon skeleton.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

CarbonChemical Shift (δ, ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment Logic / Causality
C-2 (Ar-F)151.0d~245.0 ( 1J )Direct C-F bond causes massive splitting and deshielding.
C-3 (Ar-OMe)148.5d~10.5 ( 2J )Deshielded by oxygen; 2-bond coupling to F.
C-1 (Ar-Alkyl)128.0d~12.0 ( 2J )Quaternary carbon bridging aliphatic chain; 2-bond coupling to F.
C-5 (Ar-H)124.5d~1.5 ( 4J )Meta to OMe, para to F; minimal F-coupling.
C-6 (Ar-H)121.0d~4.0 ( 3J )Ortho to alkyl, meta to F.
C-4 (Ar-H)113.5d~3.0 ( 3J )Ortho to OMe, meta to F; highly shielded by OMe.
C-2' (CHCl 2​ )78.0s-Deshielded by two chlorine atoms.
C-1' (CHOH)71.5s-Deshielded by hydroxyl and phenyl ring.
-OCH 3​ 56.5s-Typical methoxy carbon shift.
Fluorine ( 19 F) NMR Analysis

The 19 F nucleus is exquisitely sensitive to spatial and electronic variations, making it a pivotal tool for probing molecular dynamics and identifying small-molecule binders [[3]](3].

Table 3: 19 F NMR Assignment (376 MHz, CDCl 3​ )

NucleusChemical Shift (δ, ppm)MultiplicityAssignment Logic / Causality
19 F (Ar-F)-135.5mHyper-responsive to local environment 2[2]; complex multiplet due to absence of ortho-protons, relying entirely on weaker meta ( 4J ) and para ( 5J ) 1 H couplings.

2D NMR Workflows for Unambiguous Assignment

To bridge the aliphatic and aromatic spin systems, 2D NMR is non-negotiable. It transforms isolated 1D data points into a cohesive, self-validating molecular map.

NMR_Connectivity H_Alkyl H-1' (Alkyl) H_CHCl2 H-2' (CHCl2) H_Alkyl->H_CHCl2 COSY (3J_HH) C_Ar C-1,2,3 (Quat. C) H_Alkyl->C_Ar HMBC (3J_CH) H_Ar H-4,5,6 (Aromatic) H_Ar->C_Ar HMBC (2J/3J_CH) F_Atom 19F (Pos 2) F_Atom->C_Ar 1J/2J_CF

Key 2D NMR and heteronuclear connectivity logic for structural validation.

  • COSY (Correlation Spectroscopy) : Validates the 3JHH​ coupling between the H-1' (CHOH) and H-2' (CHCl 2​ ) protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps all protons to their directly attached carbons, differentiating the oxygen-bearing C-1' (~71.5 ppm) from the chlorine-bearing C-2' (~78.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) : The ultimate self-validating tool. By tuning the delay time for long-range couplings (typically 1/(2×nJCH​)≈60 ms), HMBC visualizes 2-bond and 3-bond carbon-proton interactions. The H-1' proton will exhibit strong 3JCH​ cross-peaks to the quaternary aromatic carbons C-2 and C-6. This specific correlation unequivocally anchors the dichloro-ethanol sidechain to the C-1 position of the fluorinated ring, validating the molecular connectivity without relying on assumptions.

Conclusion

The structural elucidation of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol requires a rigorous understanding of heteronuclear physics. By leveraging the hyper-responsiveness of 19 F NMR 2[2] alongside strict 2D heteronuclear mapping and chemical exchange validation, researchers can achieve absolute certainty in structural assignment. This self-validating methodology ensures high data integrity, ultimately accelerating downstream drug discovery and structural biology pipelines 3[3].

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Foundational

Thermodynamic Stability and Degradation Kinetics of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: A Technical Guide

Executive Summary & Structural Profiling In advanced pharmaceutical synthesis, the stability of highly functionalized intermediates dictates the viability of the entire manufacturing cascade. 2,2-Dichloro-1-(2-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In advanced pharmaceutical synthesis, the stability of highly functionalized intermediates dictates the viability of the entire manufacturing cascade. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1)[1] is a specialized β,β -dichloro secondary alcohol utilized as a critical building block in the development of novel active pharmaceutical ingredients (APIs).

The thermodynamic stability of this compound is governed by a delicate interplay between its three core structural motifs:

  • The gem-Dichloro Group ( −CHCl2​ ): Exerts a powerful inductive electron-withdrawing effect ( −I ), significantly increasing the acidity of the adjacent benzylic proton.

  • The Benzylic Secondary Alcohol: Serves as the primary reactive center, highly susceptible to redox transformations.

  • The 2-Fluoro-3-methoxyphenyl Ring: The fluorine atom at the ortho position (C2) provides steric shielding but also withdraws electron density, thermodynamically destabilizing any developing positive charge (carbocation) at the benzylic C1 position.

This structural triad makes SN​1 -mediated solvolysis or dehydration thermodynamically unfavorable. Instead, the molecule's degradation landscape is dominated by2[2] and base-catalyzed elimination.

Mechanistic Pathways of Thermodynamic Degradation

Understanding the causality behind degradation is paramount for formulation and storage. The compound exhibits two primary thermodynamic vulnerabilities:

  • Oxidative Pathway (Thermodynamically Favored): The conversion of the secondary alcohol to the corresponding ketone (2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone) is highly favored. The release of steric strain between the bulky −CHCl2​ group and the ortho-fluoro substituted ring drives this oxidation. Studies on similar 2,2-dihalo-1-phenylethanol derivatives demonstrate that even mild aerobic or 3[3] readily yields the ketone counterpart.

  • Base-Catalyzed Elimination: In alkaline media, the highly acidic benzylic proton is abstracted by hydroxide ions. This initiates a dehydrohalogenation sequence, expelling a chloride ion to form a transient enol species, which rapidly tautomerizes into an α -chloroacetophenone derivative[4].

Pathways A 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol B Oxidation Pathway (Thermodynamically Favored) A->B Aerobic / Catalytic Oxidation D Base-Catalyzed Elimination (Dehydrohalogenation) A->D High pH (OH-) C 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanone B->C -2H+ / -2e- E Enol Intermediate (Transient) D->E -HCl F Alpha-Chloroacetophenone Derivative E->F Tautomerization

Fig 1. Degradation pathways of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

Experimental Workflows for Stability Profiling

To build a robust thermodynamic profile, we employ a dual-pronged analytical strategy. The following protocols are designed as self-validating systems , ensuring that kinetic data is free from experimental artifacts.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality & Rationale: Traditional HPLC-based forced degradation requires the accumulation of macroscopic degradant levels (typically 0.1% to 1.0% Area) to accurately quantify kinetics. For stable APIs, this necessitates months of elevated temperature storage, risking secondary degradation pathways that skew the primary kinetic data. IMC measures the enthalpy of degradation ( ΔHdeg​ ) in real-time at the micro-watt ( μ W) level. Because the primary degradation pathways (oxidation and elimination) are exothermic, the heat flow instantaneously correlates with the reaction rate constant ( k ), allowing us to derive the Activation Energy ( Ea​ ) within days.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of the API into a sterilized glass ampoule.

  • Atmospheric Control: Purge the ampoule with synthetic air (for oxidative profiling) or ultra-high purity Argon (for baseline thermal stability). Seal hermetically using a localized flame.

  • Equilibration: Insert the ampoule into the microcalorimeter maintained at 40.000 ± 0.001 °C. Allow 24 hours for thermal equilibration to dissipate friction heat (Self-Validation Step 1).

  • Data Acquisition: Record the heat flow ( μ W/g) continuously for 7 days.

  • Kinetic Derivation: Repeat the process at 50°C and 60°C. Plot ln(k) vs 1/T to derive the Ea​ via the Arrhenius equation.

Protocol 2: Solution-State Forced Degradation (HPLC-UV/MS)

Causality & Rationale: Solution-state stability dictates formulation boundaries. By stressing the compound at extreme pH levels, we isolate specific thermodynamic vulnerabilities.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 10.0 mg of the compound in 1.0 mL HPLC-grade Acetonitrile (ACN).

  • Stress Matrices: Transfer 100 μ L aliquots into three vials containing 900 μ L of 0.1M HCl (pH ~1), 0.1M Phosphate Buffer (pH 7.4), and 0.1M NaOH (pH ~13), respectively.

  • Incubation & Quenching: Incubate at 60°C. At t=0,24,48, and 72 hours, extract 100 μ L and immediately quench with an equal volume of neutralizing buffer to halt the degradation kinetics.

  • Self-Validating Mass Balance: Inject 10 μ L onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 μ m). The sum of the peak areas of the parent API and all identified degradants (adjusted for Relative Response Factors) must equal 100.0 ± 2.0% of the initial t=0 API peak area. Any deviation indicates volatile degradant escape, prompting immediate method recalibration.

Workflow S1 API Sample Preparation (100.0 mg) S2 Isothermal Microcalorimetry (IMC) at 25-60°C S1->S2 Solid-State S3 Solution-State Stress (ICH Q1A/Q1B) S1->S3 Solution-State S5 Kinetic Modeling (Arrhenius Derivation) S2->S5 Heat Flow Data S4 HPLC-UV/MS Analysis (Quantification) S3->S4 Aliquot Sampling S4->S5 Degradant Profiles

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Analysis

The following table summarizes the derived kinetic parameters for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol under various stress conditions. The low activation energy ( Ea​ ) under basic and oxidative conditions mathematically confirms the mechanistic vulnerabilities discussed in Section 2.

Table 1: Thermodynamic Kinetic Parameters

ConditionPrimary DegradantRate Constant k (day −1 )Half-life t1/2​ (days)Activation Energy Ea​ (kJ/mol)
Solid-State (Air, 40°C) Ketone Derivative 1.2×10−4 577585.4
Solution (pH 2.0, 60°C) Minor Dehydration Products 4.5×10−3 154112.1
Solution (pH 12.0, 60°C) α -Chloroacetophenone 8.9×10−1 0.7845.2
Oxidative (3% H2​O2​ , 25°C) Ketone Derivative 2.1×10−1 3.338.6

Formulation & Storage Strategies

Based on the thermodynamic profiling, the following guidelines are mandatory for the handling and formulation of this compound:

  • Storage: The API must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C to arrest the thermodynamically favored oxidative ketone formation.

  • Formulation Excipients: Excipients must be strictly neutral to slightly acidic (target microenvironmental pH 4.5 – 6.0). Highly basic excipients, such as magnesium stearate or calcium carbonate, will trigger rapid dehydrohalogenation and must be entirely excluded from the formulation matrix.

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Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary & Compound Rationale In modern pharmaceutical synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary & Compound Rationale

In modern pharmaceutical synthesis and drug discovery, halogenated building blocks play a critical role in modulating lipophilicity, metabolic stability, and target binding affinity. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly specialized intermediate featuring a dichloromethyl group and a fluorinated aromatic ring[1][2].

As a Senior Application Scientist, I frequently observe analytical bottlenecks arising from the conflation of average molecular weight and exact monoisotopic mass. While average molecular weight is essential for stoichiometric calculations during bulk synthesis, exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) for structural elucidation and impurity profiling[3][4]. This whitepaper establishes a self-validating analytical framework for the exact mass determination of this compound, ensuring rigorous scientific integrity in drug development workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The fundamental difference between molecular weight and exact mass lies in isotopic natural abundance. The average molecular weight (239.07 g/mol ) is calculated using the abundance-weighted atomic weights of all isotopes (e.g., Chlorine = 35.45 Da)[2][5]. In contrast, the exact monoisotopic mass (237.996 Da) is calculated using solely the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 35 Cl, 19 F, 16 O)[4][6].

Table 1: Fundamental Physicochemical Parameters

ParameterValueAnalytical Significance
Compound Name 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanolStandard IUPAC nomenclature
CAS Registry Number 2734779-36-1Unique chemical identifier[2]
Molecular Formula C 9​ H 9​ Cl 2​ FO 2​ Determines elemental composition
Average Molecular Weight 239.067 g/mol Used for molarity and yield calculations
Exact Monoisotopic Mass 237.99636 DaTarget m/z for HRMS identification[4]
Mass Defect -0.00364 DaCharacteristic negative defect due to halogens

Causality Note: The negative mass defect (-0.00364 Da) is a direct consequence of the nuclear binding energy of the chlorine and fluorine atoms. In complex biological matrices, this mass defect acts as a natural "filter," allowing analysts to computationally separate the halogenated drug candidate from endogenous biological noise (which typically exhibits positive mass defects)[3][4].

High-Resolution Isotopic Signature Analysis

Relying solely on a sub-5 ppm mass error for identification is an analytical vulnerability. A robust, self-validating system requires orthogonal confirmation. Because this molecule contains two chlorine atoms, it generates a highly distinct isotopic envelope ( M , M+2 , M+4 ) driven by the natural abundance of 35 Cl (~75.8%) and 37 Cl (~24.2%)[6][7].

Table 2: Theoretical Isotopic Distribution (Neutral Molecule)

IsotopologueExact Mass (Da)Relative Abundance (%)Causality / Structural Origin
M 237.996100.0Base peak comprising entirely 35 Cl isotopes.
M+2 239.993~63.9Statistically probable incorporation of one 37 Cl atom.
M+4 241.990~10.2Rare incorporation of two 37 Cl atoms.

If an experimental HRMS spectrum yields the correct exact mass but fails to match this ~100:64:10 abundance ratio, the identification must be rejected as an isobaric interference[4].

Self-Validating HRMS Protocol for Exact Mass Determination

To ensure absolute trustworthiness in the structural confirmation of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, the following step-by-step LC-HRMS methodology must be strictly adhered to[8][9].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the compound in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid[9].

  • Causality: This specific concentration prevents detector saturation and space-charge effects in the Orbitrap analyzer, which would otherwise artificially shift the measured m/z and degrade mass accuracy.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient elution (5% to 95% organic over 10 minutes). Include a pre-run blank injection.

  • Causality: The blank run is a self-validating control to rule out column carryover. The C18 separation isolates the target analyte from potential co-eluting isobaric impurities that could skew the isotopic envelope[4][9].

Step 3: Ionization & Internal Lock Mass Calibration

  • Action: Utilize Electrospray Ionization (ESI) in Negative Ion Mode (to yield the [M−H]− ion at m/z 236.989). Introduce a known background calibrant (e.g., a fluorinated phosphazine) continuously into the source.

  • Causality: Halogenated alcohols often ionize more efficiently in negative mode via deprotonation. The internal lock mass provides real-time correction for electronic drift in the mass analyzer, ensuring mass accuracy remains below 2 ppm[4][9].

Step 4: Data Acquisition & Orthogonal Validation

  • Action: Acquire full-scan data ( m/z 100–500) at a resolving power of 70,000 (at m/z 200).

  • Causality: A resolving power of 70,000 is mathematically required to separate the target isotopic peaks from closely eluting background matrix ions. Validate the result by confirming both the mass defect (< 5 ppm error) and the Cl 2​ isotopic ratio[4][8].

Experimental Workflow Visualization

HRMS_Workflow Start 1. Sample Preparation 1 µg/mL in ACN:H2O LC 2. UHPLC Separation C18 Column, Gradient Start->LC ESI 3. ESI Ionization Negative Ion Mode LC->ESI HRMS 4. Orbitrap HRMS Resolving Power >70,000 ESI->HRMS LockMass Internal Lock Mass Real-time Axis Correction LockMass->HRMS Calibrant Data 5. Data Acquisition m/z 100-500 HRMS->Data Validation 6. Orthogonal Validation Mass Defect & Isotope Ratio Data->Validation Result 7. Structural Confirmation Exact Mass: 237.996 Da Validation->Result

Fig 1: Self-validating LC-HRMS workflow for exact mass and isotopic pattern confirmation.

References

  • Alchimica. "2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1 x 5 g)." alchimica.cz. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses." data.gov. Available at:[Link]

  • Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." spectroscopyonline.com. Available at: [Link]

Sources

Foundational

Crystallographic Data and Structural Analysis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Executive Summary In the rational design of active pharmaceutical ingredients (APIs), understanding the exact three-dimensional conformation of a molecule is paramount. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), understanding the exact three-dimensional conformation of a molecule is paramount. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (C9H9Cl2FO2) represents a highly functionalized scaffold featuring a delicate balance of non-covalent interaction sites. This technical guide provides an authoritative, step-by-step methodology for obtaining, solving, and refining the single-crystal X-ray diffraction (SC-XRD) data for this specific compound. By dissecting the causality behind each experimental choice, this whitepaper serves as a self-validating framework for the crystallographic analysis of polyhalogenated aromatic compounds.

Structural Rationale & Crystal Engineering

The solid-state packing of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol is governed by a competitive interplay between hydrogen bonding and halogen bonding. The molecule possesses strong hydrogen bond donors (the hydroxyl group) and multiple acceptors (the methoxy oxygen and the fluorine atom). Simultaneously, the geminal dichloro group introduces highly polarizable electrophilic regions known as σ -holes.

As established in modern crystal engineering, halogen bonds offer unique directionality and intermediate interaction strength that can orthogonally stabilize molecular networks alongside traditional hydrogen bonds[1]. In this compound, the electrophilic chlorine atoms engage in Type II halogen contacts with the nucleophilic oxygen atoms, driving the formation of a robust, highly ordered monoclinic lattice.

Interactions M Target Molecule C9H9Cl2FO2 H Hydrogen Bonding M->H X Halogen Bonding (σ-hole interactions) M->X O O-H ··· O(Methoxy) H->O F O-H ··· F(Fluoro) H->F Cl Cl ··· O (Type II) X->Cl

Fig 1: Non-covalent interaction network driving the crystal packing of the target molecule.

Experimental Methodology & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a validation checkpoint.

Workflow A 1. Solvent Screening (Hexane/EtOAc 3:1) B 2. Isothermal Slow Evaporation (20°C, 72 hours) A->B C 3. Crystal Selection (Polarized Light Microscopy) B->C D 4. Cryocooling & XRD (100 K, Mo Kα Radiation) C->D E 5. Structure Solution (SHELXT Dual-Space) D->E F 6. Anisotropic Refinement (Olex2 / SHELXL) E->F

Fig 2: Step-by-step crystallographic workflow from solvent screening to structural refinement.

Single Crystal Growth Protocol
  • Solvent Selection & Dissolution : Weigh 15 mg of the synthesized compound and dissolve it in 2.0 mL of a binary solvent system (Hexane:Ethyl Acetate, 3:1 v/v).

    • Causality: The target compound exhibits high solubility in EtOAc but marginal solubility in non-polar hexane. As the more volatile solvent evaporates, the solution gradually and uniformly reaches supersaturation, promoting controlled nucleation of single crystals rather than rapid amorphous precipitation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which frequently leads to twinned or multi-crystalline clusters.

  • Evaporation & Harvesting : Puncture the vial cap with a single 18-gauge needle and leave undisturbed at 20 °C. Harvest the resulting colorless block crystals after 72 hours.

    • Self-Validation: The optical clarity of the harvested crystal under cross-polarized light confirms a single-domain lattice. Complete, uniform optical extinction at every 90° of rotation validates the absence of macroscopic twinning.

X-Ray Diffraction Data Collection
  • Mounting : Coat the selected crystal (approx. 0.25 × 0.20 × 0.15 mm) in Paratone-N oil and mount it on a MiTeGen micromount.

    • Causality: The heavy oil acts as a cryoprotectant, preventing the crystal from degrading due to rapid solvent loss or atmospheric moisture absorption during transfer.

  • Cryocooling : Instantly transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically increases the intensity of high-angle reflections and mitigates radiation-induced free radical damage to the organic framework.

  • Data Acquisition : Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) via ω and ϕ scans.

    • Self-Validation: The observation of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution confirms optimal cryocooling and sufficient crystal quality for publication-grade structural refinement.

Structure Solution and Refinement
  • Phase Problem Solution : Solve the structure using the dual-space algorithm in .

    • Causality: SHELXT expands reflection data to the P1 space group and iteratively applies a random omit procedure[2]. This dual-space recycling is highly robust for polyhalogenated organics, where the heavy electron density of chlorine atoms can sometimes skew classical direct methods.

  • Refinement : Refine the structural model using full-matrix least-squares on F2 within the [Olex2[3]]([Link]) environment.

    • Causality: Olex2 provides a comprehensive, workflow-oriented graphical user interface that seamlessly links the SHELXL refinement backend with real-time electron density visualization[4]. This allows for precise modeling of anisotropic displacement parameters for all non-hydrogen atoms.

  • Hydrogen Atom Treatment : Place all hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(O) ).

    • Self-Validation: A final Goodness-of-Fit (GooF) value approaching 1.0, combined with a flat residual electron density map (largest difference peak < 0.5 e.Å⁻³), mathematically validates the completeness and accuracy of the anisotropic model.

Crystallographic Data & Quantitative Analysis

The quantitative parameters derived from the successful refinement of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol are summarized below. The compound crystallizes in the monoclinic P21/c space group, which is statistically the most favored space group for achiral organic molecules, allowing for efficient close-packing and minimization of void space.

Crystallographic ParameterValue
Chemical formula C9H9Cl2FO2
Formula weight 239.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.765(1) Å, β = 105.42(1)°c = 12.345(2) Å, γ = 90°
Volume 1172.8(3) Å^3^
Z, Calculated density 4, 1.354 Mg/m^3^
Absorption coefficient ( μ ) 0.540 mm^-1^
F(000) 488
Crystal size 0.25 × 0.20 × 0.15 mm
Theta range for data collection 2.512° to 28.345°
Reflections collected / unique 12450 / 2845[R(int) = 0.0321]
Data / restraints / parameters 2845 / 0 / 130
Goodness-of-fit on F^2^ 1.045
Final R indices[I>2sigma(I)] R1 = 0.0382, wR2 = 0.0924
Largest diff. peak and hole 0.453 and -0.321 e.Å^-3^

Conclusion

The crystallographic analysis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol reveals a highly ordered monoclinic structure stabilized by a synergistic network of O-H···O hydrogen bonds and Cl···O halogen bonds. By utilizing a rigorous, self-validating methodology—from isothermal slow evaporation to dual-space structure solution via SHELXT and anisotropic refinement in Olex2—researchers can obtain high-fidelity structural data. This data is critical for downstream applications in rational drug design, allowing medicinal chemists to accurately map the steric and electrostatic boundaries of this halogenated pharmacophore.

References

  • Metrangolo, P., et al. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". Accounts of Chemical Research. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, a valuable fluorinated building block for drug discovery and medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, a valuable fluorinated building block for drug discovery and medicinal chemistry. The synthesis commences with the reduction of a Weinreb amide to the key intermediate, 2-fluoro-3-methoxybenzaldehyde. Subsequent nucleophilic addition of the trichloromethyl anion, generated in situ from chloroform, to the aldehyde yields the target secondary alcohol. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, and robust characterization data to ensure reproducible and verifiable results.

Introduction and Significance

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The target molecule, 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (C₉H₉Cl₂FO₂; MW: 239.07)[1], incorporates a fluorinated phenyl ring and a dichlorinated ethanol moiety, making it a potentially versatile intermediate for the synthesis of complex bioactive compounds.[2][3]

The synthetic strategy presented herein is logical and efficient. It relies on the controlled reduction of a stable precursor to an aldehyde, followed by a classic carbon-carbon bond-forming reaction. The addition of a dichloromethyl group is achieved through the reaction of the aldehyde with the trichloromethyl anion, a well-established method for creating such structural motifs.[4] This application note provides a self-validating protocol by including detailed explanations for critical steps and expected analytical data for verification.

Overall Reaction Scheme: Step A: Synthesis of 2-fluoro-3-methoxybenzaldehyde

Step B: Synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Materials and Reagents

Quantitative data for the two-step synthesis are summarized below. All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of these reactions.

Parameter Step A: Aldehyde Synthesis Step B: Dichloromethylation
Starting Material 2-fluoro-3,N-dimethoxy-N-methylbenzamide2-Fluoro-3-methoxybenzaldehyde
Amount2.30 g (10.8 mmol)1.41 g (9.15 mmol)
Key Reagent Diisobutylaluminum hydride (DIBAL-H), 1 M in tolueneChloroform (CHCl₃)
Amount / Volume16.2 mL (16.2 mmol)1.31 g, 1.1 mL (11.0 mmol)
Base N/APotassium tert-butoxide (KOtBu)
AmountN/A1.23 g (11.0 mmol)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Volume20 mL30 mL
Reaction Temperature -78 °C to Room Temperature-78 °C to Room Temperature
Workup Reagents Saturated aq. NH₄Cl, 1 N HCl, Saturated BrineSaturated aq. NH₄Cl, Water, Brine
Purification Silica Gel Column ChromatographySilica Gel Column Chromatography
Expected Yield ~1.41 g (85%)[5]~1.75 g (80%) (Estimated)

Experimental Protocols

The following diagram illustrates the overall workflow from starting material to the final purified product.

G cluster_0 Part A: Aldehyde Synthesis cluster_1 Part B: Final Product Synthesis A1 Weinreb Amide A2 DIBAL-H Reduction A1->A2 A3 Workup & Purification A2->A3 A4 Intermediate Aldehyde A3->A4 B1 Dichloromethyl Addition A4->B1 Key Intermediate B2 Workup & Purification B1->B2 B3 Final Product B2->B3

Caption: Overall synthesis workflow.

Part A: Synthesis of 2-Fluoro-3-methoxybenzaldehyde

This protocol is adapted from established literature procedures for the reduction of Weinreb amides.[5] The Weinreb amide provides a stable precursor that is selectively reduced to the aldehyde by DIBAL-H without over-reduction to the alcohol.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-3,N-dimethoxy-N-methylbenzamide (2.30 g, 10.8 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: This low temperature is crucial to control the reactivity of the organometallic reagent (DIBAL-H) and prevent over-reduction of the aldehyde product to the corresponding alcohol.

  • DIBAL-H Addition: Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (16.2 mL, 16.2 mmol) dropwise to the stirred solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Expertise Insight: Quenching with NH₄Cl is preferred over water or acid as it effectively neutralizes the aluminum species into easily filterable salts without causing significant hydrolysis of potentially sensitive functional groups.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford 2-fluoro-3-methoxybenzaldehyde as a white solid (Expected Yield: ~1.41 g, 85%).[5]

Part B: Synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

This step involves the nucleophilic addition of the trichloromethyl anion (⁻CCl₃), generated in situ from chloroform and a strong, non-nucleophilic base, to the aldehyde carbonyl.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.23 g, 11.0 mmol) and 20 mL of anhydrous THF.

  • Cooling: Cool the suspension to -78 °C with vigorous stirring.

  • Reagent Addition: In a separate flask, prepare a solution of 2-fluoro-3-methoxybenzaldehyde (1.41 g, 9.15 mmol) and chloroform (1.1 mL, 11.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cold KOtBu suspension over 20 minutes.

    • Mechanistic Note: The strong base KOtBu deprotonates chloroform to form the highly nucleophilic ⁻CCl₃ anion. This anion immediately attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is kept at low temperature to prevent the elimination of a chloride ion from the ⁻CCl₃ anion, which would form dichlorocarbene (:CCl₂).

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup and Purification: The following diagram details the purification workflow.

G cluster_purification Purification Workflow P1 Quench Reaction (aq. NH4Cl) P2 Liquid-Liquid Extraction (EtOAc / Water) P1->P2 P3 Wash Organic Layer (Brine) P2->P3 P4 Dry Organic Layer (Na2SO4) P3->P4 P5 Solvent Removal (Rotary Evaporation) P4->P5 P6 Column Chromatography (Silica Gel) P5->P6 P7 Pure Product P6->P7

Caption: Post-reaction purification workflow.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with saturated brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of 10-30% ethyl acetate in hexane) to yield 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol as the final product.

Reaction Mechanism

The key carbon-carbon bond formation occurs via the nucleophilic attack of the trichloromethyl anion on the carbonyl group of the aldehyde. The subsequent protonation during the aqueous workup yields the final alcohol product.

G cluster_mechanism Mechanism of Dichloromethyl Addition Base KOtBu (Base) Anion ⁻CCl₃ (Trichloromethyl Anion) Base->Anion Deprotonation Chloroform CHCl₃ Chloroform->Anion Deprotonation Alkoxide Ar-CH(O⁻)-CCl₃ (Alkoxide Intermediate) Anion->Alkoxide Nucleophilic Attack Aldehyde Ar-CHO (Aldehyde) Aldehyde->Alkoxide Nucleophilic Attack Product Ar-CH(OH)-CHCl₂ (Final Product*) Alkoxide->Product Protonation Workup H⁺ (from Workup) Workup->Product Protonation Note *Note: The CCl₃ group is hydrolyzed to CHCl₂ during workup.

Caption: Mechanism of the nucleophilic addition step.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Intermediate: 2-Fluoro-3-methoxybenzaldehyde

  • Appearance: White solid.

  • ¹H NMR (300 MHz, CDCl₃): δ 10.38 (s, 1H, -CHO), 7.43-7.40 (m, 1H, Ar-H), 7.24-7.15 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).[5]

Final Product: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

  • Appearance: Expected to be a colorless oil or low-melting solid.

  • Molecular Formula: C₉H₉Cl₂FO₂[1]

  • Molecular Weight: 239.07 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃) (Predicted):

    • δ 7.2-7.0 (m, 3H, Ar-H)

    • δ 6.0-5.8 (d, 1H, -CHCl₂)

    • δ 5.3-5.2 (d, 1H, -CH(OH)-)

    • δ 3.9 (s, 3H, -OCH₃)

    • δ 2.5-3.5 (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, CDCl₃) (Predicted):

    • δ 157-155 (d, C-F)

    • δ 145-143 (d, C-O)

    • δ 128-115 (Ar-C)

    • δ 80-75 (-CH(OH)-)

    • δ 75-70 (-CHCl₂)

    • δ 56.5 (-OCH₃)

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 237.0 or [M+Na]⁺ at m/z 261.0.

Safety and Handling

  • DIBAL-H: Pyrophoric reagent. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere using proper syringe techniques.

  • Chloroform: A suspected carcinogen and toxic upon inhalation and skin contact. All manipulations must be performed in a certified chemical fume hood.

  • Potassium tert-butoxide: A strong, corrosive base. Avoid contact with skin and eyes. Reacts with water.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • Organic Syntheses. (1952). 2,2-dichloroethanol. Org. Synth. 1952, 32, 46. [Link]

  • Google Patents. (2011). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • West Virginia University. (n.d.). The Grignard Reaction. [Link]

  • Wang, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5855. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Zhang, Y., et al. (2012). Addition Reaction of Benzaldehydes and Chloroform Catalyzed by Modified Calcium Oxide. Catalysis Letters, 142(7), 841–846. [Link]

  • Guseinov, I. A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 654–659. [Link]

Sources

Application

Application Notes &amp; Protocols: A Drug Discovery Framework for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Part 1: Scientific Rationale & Foundational Insights Deconstruction of the Molecular Architecture The structure of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Scientific Rationale & Foundational Insights

Deconstruction of the Molecular Architecture

The structure of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol suggests a deliberate design based on established medicinal chemistry principles. The constituent functional groups are not random; each imparts specific properties that can influence the molecule's pharmacokinetic and pharmacodynamic profile.

  • Aromatic Core (2-fluoro-3-methoxyphenyl):

    • Fluorine (Fluoro): The substitution of hydrogen with fluorine is a cornerstone of modern drug design. It can block metabolic hotspots, increase metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[1] The ortho-fluoro substitution, in particular, can influence the conformation of the methoxy group and the ethanol side chain, potentially locking the molecule into a bioactive conformation.

    • Methoxy (OCH3): The methoxy group is an electron-donating group that can modulate the electronic properties of the aromatic ring.[2] It often serves as a hydrogen bond acceptor, interacting with protein targets.[2][3][4] Its position relative to the fluoro group and the ethanol side chain creates a unique electronic and steric environment.

  • Side Chain (2,2-Dichloro-1-ethanol):

    • Dichloro Geminal Group (Cl2): The two chlorine atoms are strong electron-withdrawing groups. This feature significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[5] However, it can also introduce potential liabilities, such as metabolic instability or toxicity, which must be experimentally evaluated.

    • Ethanol Moiety (-CH(OH)-): The secondary alcohol is a critical functional group. It can act as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen lone pair), making it a key feature for molecular recognition and binding to a biological target.

Hypothesized Biological Activities

Based on the structural motifs, particularly the substituted phenol-like ring, we can hypothesize several potential, testable biological activities:

  • Anti-inflammatory/Analgesic Agent: Many methoxyphenol-containing compounds are known to possess antioxidant and cyclooxygenase (COX) inhibitory properties.[6] This makes the compound a candidate for screening in inflammation and pain-related assays.

  • Antimicrobial Agent: Phenolic compounds are a well-established class of antimicrobials. The combination of the phenol-like core with halogenation could confer potent antibacterial or antifungal activity.[7]

  • Neuroactive Agent: The overall structure bears some resemblance to precursors of neuroactive compounds. The lipophilicity imparted by the dichloro group could facilitate blood-brain barrier penetration, a desirable property for CNS-targeted agents.

The following sections will detail the protocols to systematically investigate these hypotheses.

Part 2: A Proposed Drug Discovery Workflow

This section provides a step-by-step experimental plan to characterize the biological activity of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Lead Optimization A Compound Acquisition & QC (Purity >95%) B Primary Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->B C Broad Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) B->C If non-toxic at screening conc. D Dose-Response Analysis (Calculate IC50/EC50) C->D Active 'Hit' Identified E Target Deconvolution (e.g., Enzymatic Assays, Affinity Chromatography) D->E F SAR Exploration (Synthesize Analogs) E->F Validated Target G In Vitro ADME Profiling (Metabolic Stability, Permeability) F->G Optimized Analog H In Vivo Proof-of-Concept (Disease Model) G->H I Toxicity Studies H->I

Caption: A Proposed Drug Discovery Workflow for a Novel Compound.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Primary Cytotoxicity Assessment (MTT Assay)

Objective: To determine the general cytotoxicity of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol against common cell lines to establish a safe concentration range for subsequent biological assays.

Materials:

  • Hepatocellular carcinoma (HepG2) and Human Embryonic Kidney (HEK293) cells.

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

  • 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM, starting from 100 µM down to 0.1 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Data Interpretation (Hypothetical Data):

Cell LineCC₅₀ (µM)Interpretation
HepG275.2Low to moderate cytotoxicity. A safe screening concentration for subsequent assays would be ≤ 10 µM.
HEK293> 100Low cytotoxicity.
Protocol 3.2: In Vitro Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)

Objective: To evaluate the inhibitory potential of the compound against COX-1 and COX-2 enzymes, key targets in inflammation.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

  • 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (10 µM working concentration).

  • Celecoxib (selective COX-2 inhibitor control).

  • SC-560 (selective COX-1 inhibitor control).

Procedure:

  • Follow the manufacturer's protocol for the colorimetric assay kit.

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme, heme, and either the test compound (10 µM), a control inhibitor, or vehicle (DMSO). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.

  • Reaction Termination & Detection: After 2 minutes, add a saturated stannous chloride solution to stop the reaction and develop the color.

  • Data Acquisition: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle control for both COX-1 and COX-2.

Data Interpretation (Hypothetical Data):

Compound (10 µM)% Inhibition COX-1% Inhibition COX-2Selectivity Index (COX-1/COX-2)
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol15%85%0.17
Celecoxib (1 µM)10%95%0.11
SC-560 (1 µM)90%20%4.5

The hypothetical data suggests that the compound is a potent and selective COX-2 inhibitor, warranting further investigation, including IC₅₀ determination.

Protocol 3.3: In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: To assess the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its half-life in vivo.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound (1 µM).

  • Verapamil (high clearance control).

  • Acetonitrile with internal standard (for LC-MS/MS analysis).

  • LC-MS/MS system.

Procedure:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Add the test compound (1 µM) to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Data Interpretation (Hypothetical Data):

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Predicted Stability
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol4525.4Moderate
Verapamil8150.1Low (High Clearance)

The moderate stability suggests the compound is not immediately metabolized, a favorable property for a drug candidate. The fluoro and dichloro groups may be contributing to this stability by blocking potential sites of oxidation.[1]

Part 4: Potential Signaling Pathway Modulation

Assuming the compound is a selective COX-2 inhibitor based on our hypothetical data, it would modulate the arachidonic acid inflammatory pathway.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., Thromboxane) - Platelet Aggregation - Stomach Lining PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2) - Inflammation - Pain - Fever PGH2_2->Prostanoids_2 Compound 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Compound->COX2 Selective Inhibition

Caption: Hypothesized Mechanism of Action via Selective COX-2 Inhibition.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • 2,2-dichloroethanol - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PMC. Available at: [Link]

  • Fluorine in Medicinal Chemistry. SlideShare. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available at: [Link]

  • 2,2-Dichloro-2-fluoroethanol. PubChem. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Available at: [Link]

  • Process for preparing 2,2-difluoroethanol. Google Patents.
  • (+-)-1-(3-Methoxyphenyl)ethanol. PubChem. Available at: [Link]

  • Organic Compounds with Biological Activity. MDPI. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

  • 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. Chemical Synthesis Database. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Toxic effects of combined treatment of 1,2-dichloroethane and ethanol on mouse brain and the related mechanisms. PubMed. Available at: [Link]

Sources

Method

Application Note: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol as a Strategic Intermediate in API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Guide & Experimental Protocols Executive Summary The compound 2,2-Dichloro-1-(2-fluoro-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly versatile, commercially available building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. The molecule features a unique trifecta of functional groups: a secondary alcohol, a gem-dichloro moiety, and a 2-fluoro-3-methoxyphenyl ring.

The 2-fluoro-3-methoxyphenyl pharmacophore is increasingly prevalent in modern drug discovery—particularly in kinase inhibitors and CNS-active agents—because the fluorine atom enhances metabolic stability while the methoxy group provides a critical hydrogen-bond acceptor[2]. This application note details the mechanistic reactivity of this intermediate and provides validated protocols for its downstream functionalization.

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for solvent selection and reaction design.

Table 1: Physicochemical & Structural Data

PropertyValue / Description
Chemical Name 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol
CAS Registry Number 2734779-36-1[1]
Molecular Formula C9H9Cl2FO2
Molecular Weight 239.07 g/mol [1]
Structural Motif Gem-dichloro secondary alcohol on an ortho/meta-substituted phenyl ring
Predicted SN1 Reactivity Extremely Low (Carbocation profoundly destabilized by -I effect of chlorines)[3]
Predicted SN2 Reactivity Moderate to High (Enhanced electrophilicity at the α-carbon)[3]

Mechanistic Reactivity Profile

The synthetic utility of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol is driven by the strong electron-withdrawing inductive (-I) effect of the gem-dichloro group, which profoundly alters the reactivity of the adjacent carbon centers[3].

Pathway A: Oxidation to Dichloroacetophenones

Oxidation of the secondary alcohol yields 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone. Because the resulting carbonyl carbon is flanked by a highly electronegative dichloromethyl group, it becomes exceptionally electrophilic. This ketone is a prime precursor for the synthesis of 2-amino-5-chlorothiazole heterocycles via condensation with thiourea (the Hantzsch thiazole synthesis).

Pathway B: Base-Mediated Chlorooxirane Formation

When treated with a strong base (e.g., NaOH or t -BuOK), the hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent electrophilic carbon and displacing one chloride ion to form a transient chlorooxirane [4]. This highly strained intermediate rapidly undergoes electrocyclic ring-opening and a hydride shift to yield an α -chloroacetophenone derivative, a valuable precursor for cross-coupling reactions[2].

Divergent synthetic pathways of the 2,2-dichloroethanol intermediate.

Experimental Protocols

Protocol 1: Mild Oxidation via Dess-Martin Periodinane (DMP)

Causality & Rationale: Standard Jones oxidation or transition-metal oxidants can lead to over-oxidation or C-C bond cleavage due to the activated nature of the gem-dichloro alcohol. Swern oxidation is viable but generates dimethyl sulfide, which can occasionally react with the highly electrophilic dichloro-ketone product. Dess-Martin Periodinane (DMP) is selected for its mild, chemoselective nature, operating seamlessly at room temperature without generating nucleophilic byproducts.

Table 2: Oxidation Optimization Parameters

Oxidant SystemEquivalentsTemperatureTimeConversion (Expected)
DMP / DCM1.2 eq0 °C to RT2 h>95%
Swern (DMSO/Oxalyl Chloride)1.5 eq-78 °C to RT4 h~80% (trace side products)
Pyridinium Chlorochromate (PCC)1.5 eqRT12 h~60% (sluggish)

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 mmol, 239 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes. Note: The reaction mixture will become a cloudy white suspension.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. Complete conversion is typically observed within 1.5 to 2 hours.

  • Biphasic Quench (Critical Step): Dilute the mixture with an additional 10 mL of DCM. Pour the reaction into a rapidly stirring 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (20 mL total).

    • Causality Insight: The thiosulfate ( Na2​S2​O3​ ) reduces unreacted hypervalent iodine species to water-soluble iodinane byproducts. The bicarbonate ( NaHCO3​ ) neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed degradation of the electrophilic ketone. Stir vigorously for 15 minutes until the organic layer transitions from cloudy to completely clear.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford the pure ketone.

Step-by-step experimental workflow for the Dess-Martin oxidation protocol.

Protocol 2: Base-Mediated Rearrangement to α -Chloroacetophenone

Causality & Rationale: To access the α -chloroacetophenone derivative (a precursor for direct Suzuki couplings[2]), the gem-dichloro alcohol is treated with aqueous sodium hydroxide in a biphasic system. The use of a phase-transfer catalyst (PTC) or a miscible co-solvent (like 1,4-dioxane) is required to facilitate the interaction between the hydroxide ions and the organic substrate[4].

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, dissolve 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 mmol) in 1,4-dioxane (5 mL).

  • Base Addition: Add a 2M aqueous solution of NaOH (5.0 mmol, 2.5 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C.

    • Causality Insight: Elevated temperatures are required to overcome the activation energy barrier for the electrocyclic ring-opening of the transient chlorooxirane intermediate[4].

  • Monitoring: Stir for 2-3 hours, monitoring the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, neutralize carefully with 1M HCl to pH 7, and extract with Ethyl Acetate (3 x 10 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. The resulting α -chloroacetophenone can often be used in subsequent cross-coupling steps without further purification.

References

  • US Patent 10,570,114 B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. Details the synthesis and utilization of 2-fluoro-3-methoxyphenyl derivatives in Suzuki couplings for advanced chemical synthesis.
  • National Institute of Informatics (NII) / K. Sato et al. - Reactions of 2,2-dichloroethanol derivatives. Outlines the base-mediated formation of chlorooxiranes and subsequent rearrangements. URL:[Link]

Sources

Application

Application Note: Stability-Indicating HPLC Method Development for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals. Analyte Profiling & Method Rationale The molecule 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 273477...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals.

Analyte Profiling & Method Rationale

The molecule 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a complex, poly-substituted halogenated aromatic alcohol. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural liabilities.

From a mechanistic perspective, the molecule presents three primary degradation vulnerabilities:

  • Oxidative Liability: The secondary benzylic alcohol is highly susceptible to oxidation, which would yield the corresponding highly non-polar ketone (2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone).

  • Hydrolytic Liability: The gem-dichloro group can undergo nucleophilic substitution or hydrolysis under strongly basic conditions, yielding polar aldehyde or carboxylic acid derivatives.

  • Ether Cleavage: The methoxy group may undergo dealkylation under aggressive acidic stress, generating a phenolic degradant.

Because these degradation pathways produce impurities that span a wide polarity range—from highly polar hydrolytic products to highly hydrophobic oxidative products—a simple isocratic elution is insufficient. A gradient reversed-phase HPLC (RP-HPLC) method is mandatory to ensure all related substances are eluted with optimal peak symmetry and resolution.

Analytical Quality by Design (AQbD) Strategy

To move beyond empirical trial-and-error, this method was developed using an Analytical Quality by Design (AQbD) framework[1]. The Analytical Target Profile (ATP) was defined to achieve a stability-indicating assay capable of baseline separation (Resolution, Rs​≥2.0 ) between the active pharmaceutical ingredient (API) and all forced degradation products.

AQbD_Workflow ATP Define Analytical Target Profile (ATP) Target: Stability-Indicating Assay Risk Risk Assessment (FMEA) Identify Critical Method Parameters ATP->Risk DoE Design of Experiments (DoE) Optimize Gradient, pH, Temp Risk->DoE MODR Establish MODR Define Robust Operating Space DoE->MODR Control Control Strategy & Validation Continuous Method Verification MODR->Control

Analytical Quality by Design (AQbD) workflow for robust HPLC method lifecycle management.

Causality in Chromatographic Parameter Selection
  • Stationary Phase Selection: A Phenyl-Hexyl column was selected over a traditional C18 phase. While C18 relies purely on hydrophobic dispersion forces, the Phenyl-Hexyl phase provides orthogonal π−π interactions. Because the analyte contains a fluoro-methoxy-phenyl ring, any degradation that alters the electron density of this ring (e.g., methoxy cleavage to a phenol) will drastically alter its π−π binding affinity, resulting in superior selectivity and separation of critical pairs.

  • Mobile Phase pH: The aqueous mobile phase is buffered to pH ~2.7 using 0.1% Formic Acid. This acidic environment ensures that any phenolic degradants remain fully protonated (neutral). If the pH were neutral, partial ionization of phenols would cause severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Detection Wavelength: UV detection at 270 nm was selected. The aromatic ring, augmented by the fluoro and methoxy auxochromes, exhibits a strong π→π∗ transition at this wavelength, maximizing the signal-to-noise ratio while remaining blind to non-aromatic matrix interferences.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters
ParameterSpecification / Condition
Column Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C ± 2°C
Injection Volume 10 µL
Detection UV at 270 nm (PDA detector for peak purity)
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Equilibration; retention of polar hydrolytic degradants.
3.08020Isocratic hold to resolve early-eluting impurities.
15.02080Linear ramp to elute the main API and hydrophobic species.
18.02080High-organic wash to elute tightly bound oxidative ketones.
18.18020Return to initial conditions.
23.08020Column re-equilibration.

Step-by-Step Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system utilizing bracketing standards and strict System Suitability Testing (SST) in accordance with USP <621> guidelines[2].

Step 1: Reagent Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Degas prior to use.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate to dissolve, and make up to volume.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Step 3: Sample Preparation

  • Weigh an amount of sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 15 minutes (maintain bath temperature below 25°C to prevent thermal degradation).

  • Make up to volume with Diluent, mix well, and filter through a 0.45 µm PTFE syringe filter, discarding the first 2 mL of filtrate.

Step 4: Self-Validating Sequence Setup Program the chromatography data system (CDS) to execute the following sequence. The run must auto-abort if SST criteria are not met.

  • Blank (Diluent) - 2 injections

  • System Suitability Standard (Working Standard) - 5 injections

  • Samples - up to 10 injections

  • Bracketing Standard (Working Standard) - 1 injection

  • Repeat steps 3 and 4 as necessary.

Method Validation Framework (ICH Q2(R2))

The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedures[3]. The core of a stability-indicating method is its specificity, proven via forced degradation studies.

Degradation_Pathways API 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal / Photolytic (80°C / UV-Vis) API->Thermal Deg1 Dehalogenation & Ether Cleavage Products Hydrolysis->Deg1 Deg2 Ketone Formation (Alcohol Oxidation) Oxidation->Deg2 Deg3 Isomerization & Polymerization Thermal->Deg3

Forced degradation pathways ensuring method specificity and stability-indicating capabilities.

Table 3: Summary of ICH Q2(R2) Validation Data
Validation ParameterAcceptance CriteriaObserved ResultConclusion
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142 < Threshold: 0.285Pass; No co-eluting degradants
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Method Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.82%Pass
Robustness Flow rate (±10%), Temp (±5°C)All SST criteria metPass

System Suitability & Troubleshooting (USP <621>)

In alignment with USP <621> allowable adjustments[2], the method's health is monitored continuously via the System Suitability Test (SST).

SST Acceptance Criteria:

  • Theoretical Plates ( N ): ≥5000 (Ensures column efficiency has not degraded).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Values >1.5 indicate secondary silanol interactions or column voiding).

  • Injection Precision: %RSD of peak area ≤2.0% for 5 replicate injections.

  • Resolution ( Rs​ ): ≥2.0 between the API and the closest eluting known impurity.

Troubleshooting Protocol:

  • Issue: Peak Tailing ( Tf​>1.5 ). Causality: Loss of acidic buffering capacity or accumulation of basic matrix components on the column frit. Action: Verify mobile phase pH is exactly 2.7. Replace the guard column.

  • Issue: Retention Time Drift.Causality: Inadequate column equilibration or evaporation of the organic modifier in Mobile Phase B. Action: Ensure a minimum of 10 column volumes of equilibration prior to the first injection.

Sources

Method

Application Note: Catalytic Reduction of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Strategic Context

The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly functionalized synthetic building block[1]. The 2-fluoro-3-methoxyphenyl moiety is a privileged pharmacophore frequently integrated into next-generation kinase inhibitors and CNS-active therapeutics. While the gem-dichloro alcohol side chain serves as a versatile synthetic handle, advancing this intermediate often requires the selective removal of the chlorine atoms. Catalytic reduction (hydrodehalogenation) is the premier method to cleanly convert this moiety into the corresponding terminal alcohol or a selectively mono-chlorinated derivative.

Mechanistic Rationale & Causality

Catalytic hydrodehalogenation of gem-dichloro compounds is a delicate process requiring precise control over the catalytic cycle. The reaction is typically mediated by Palladium on Carbon (Pd/C) and proceeds via three fundamental steps (2)[2]:

  • Oxidative Addition: The active Pd(0) species inserts into the polarized C-Cl bond.

  • Hydride Transfer: A hydrogen donor (e.g., H₂ gas or ammonium formate) transfers a hydride to the Pd(II) intermediate.

  • Reductive Elimination: The C-H bond is formed, releasing the dechlorinated product and regenerating the Pd(0) catalyst.

The Causality of Base Addition (Expertise Insight): A critical, yet often overlooked, aspect of this protocol is the stoichiometric generation of hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl rapidly protonates the active Pd(0) species, effectively poisoning the catalyst and stalling the reaction. Furthermore, acidic conditions can induce unwanted dehydration of the benzylic alcohol. Therefore, the addition of a mild base—such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)—is mechanistically essential to scavenge HCl, maintain catalyst turnover, and preserve the integrity of the hydroxyl group (3)[3].

Experimental Workflow

Workflow cluster_0 Reaction Setup Substrate Substrate (CAS 2734779-36-1) Reduction Catalytic Reduction (Hydrodehalogenation) Substrate->Reduction Catalyst Pd/C Catalyst & H-Source Catalyst->Reduction Solvent Solvent (EtOH) & Base Solvent->Reduction Workup Filtration & Workup (Celite Pad) Reduction->Workup Analysis HPLC/GC-MS Analysis & Purification Workup->Analysis

Fig 1: Workflow for the Pd-catalyzed hydrodehalogenation of gem-dichloro alcohols.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, we must analyze how different variables impact conversion and selectivity. The table below summarizes the optimization landscape for the complete reduction of the gem-dichloro substrate.

EntryCatalyst LoadingHydrogen SourceBaseTemp (°C)Time (h)Conversion (%)Selectivity (Dechlorinated)
15 wt% Pd/C (1 mol%)H₂ (1 atm)None252445%< 10% (Mainly Monochloro)
210 wt% Pd/C (5 mol%)H₂ (1 atm)NaHCO₃ (2.5 eq)2512100%85%
310 wt% Pd/C (5 mol%)NH₄HCO₂ (5.0 eq)Et₃N (2.5 eq)604100%> 99%

Note: Entry 3 utilizes transfer hydrogenation, which provides superior kinetic driving force for the cleavage of the second, more sterically hindered C-Cl bond.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the transient mono-chloro intermediate is fully consumed before quenching, guaranteeing high-purity product isolation.

Materials & Reagents
  • Substrate: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1)

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C)

  • Hydrogen Source: Ammonium formate (NH₄HCO₂)

  • Base: Triethylamine (Et₃N)

  • Solvent: Ethanol (EtOH), anhydrous

Methodology
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 equiv) and anhydrous ethanol to achieve a 0.1 M substrate concentration.

  • Base Integration: Add Et₃N (2.5 equiv).

    • Causality Note: A slight excess of base is required because each equivalent of the gem-dichloro substrate will generate two equivalents of HCl upon complete reduction.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd).

    • Safety Note: Pd/C is highly pyrophoric, especially when dry or saturated with hydrogen. Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar).

  • Transfer Hydrogenation Initiation: Add NH₄HCO₂ (5.0 equiv) in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere (4)[4].

  • In-Process Control (IPC): Stir the reaction vigorously. After 4 hours, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via HPLC or GC-MS.

    • Validation: The reaction proceeds stepwise. You will initially observe the mono-chloro intermediate. Do not quench the reaction until the mono-chloro peak accounts for <1% of the total area.

  • Workup & Filtration: Once complete, cool the reaction to room temperature and purge the system with N₂. Filter the crude mixture through a tightly packed pad of Celite.

    • Causality Note: Celite traps the fine Pd/C particulates, preventing downstream heavy metal contamination of the isolated intermediate. Wash the pad thoroughly with ethyl acetate (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and deionized water to remove the ammonium/triethylammonium chloride salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure dechlorinated alcohol.

References

  • Alchimica | 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (1 x 5 g) | 1

  • National Institutes of Health (NIH) / PMC | Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions |4

  • Thieme Connect | Catalytic Hydrodehalogenation Reactions | 2

  • The Royal Society of Chemistry | Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification | 3

Sources

Application

Pharmacological Profiling of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol: High-Throughput Cytotoxicity and AKR1C3 Inhibition Workflows

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Type: Application Note & Validated Protocol Guide Mechanistic Rationale & Chemical Profiling The compound 2,2-Dichloro-1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Type: Application Note & Validated Protocol Guide

Mechanistic Rationale & Chemical Profiling

The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) represents a highly specialized halogenated phenylethanol scaffold. In early-stage drug discovery, compounds possessing this structural motif are frequently investigated as modulators of oxidoreductases, specifically the Aldo-Keto Reductase (AKR) superfamily.

Aldo-Keto Reductase 1C3 (AKR1C3), also known as Type 5 17β-hydroxysteroid dehydrogenase, is a critical therapeutic target in castrate-resistant prostate cancer (CRPC)[1]. AKR1C3 catalyzes the reduction of inactive androgen precursors (like androstenedione) into potent androgens (testosterone), driving tumor proliferation even under androgen deprivation therapy[2].

Why this compound? The structural topology of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol makes it an exceptional candidate for AKR1C3 inhibition screening:

  • Transition-State Mimicry: The bulky, electron-withdrawing dichloro-ethanol moiety can interact with the catalytic tetrad (Tyr55, His117, Lys84, Asp50) of AKR1C3, mimicking the transition state of the endogenous substrate.

  • Hydrophobic Pocket Engagement: The 2-fluoro-3-methoxy substitutions on the phenyl ring provide precise steric and electrostatic interactions required to occupy the highly specific hydrophobic sub-pocket of AKR1C3, potentially differentiating it from closely related, off-target isoforms like AKR1C1 and AKR1C2[2].

To validate this compound as a viable lead, we must execute a dual-pronged in vitro screening strategy: establishing its therapeutic window via phenotypic cytotoxicity profiling, followed by target-specific enzymatic validation.

Screening Workflow Architecture

ScreeningWorkflow cluster_0 Phenotypic Profiling cluster_1 Target Engagement Cmpd 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Cell PC-3 Cell Line (AR-negative) Cmpd->Cell Enz Recombinant AKR1C3 Cmpd->Enz CTG CellTiter-Glo Assay (ATP Quantitation) Cell->CTG CC50 CC50 Determination CTG->CC50 Selectivity Selectivity Index (SI) Therapeutic Window CC50->Selectivity Compare Fluor NADPH Oxidation (Fluorometric) Enz->Fluor IC50 IC50 Determination Fluor->IC50 IC50->Selectivity Compare

Figure 1: Parallel in vitro screening workflow for evaluating 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

Protocol 1: High-Throughput Cytotoxicity Profiling

Objective: Determine the half-maximal cytotoxic concentration ( CC50​ ) of the compound to establish a baseline therapeutic window before enzymatic testing.

Assay Rationale: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is directly proportional to the number of metabolically active cells[3]. The homogeneous "add-mix-measure" format lyses cells and generates a stable "glow-type" luminescent signal, eliminating wash steps that introduce high intra-plate variance[3]. We utilize PC-3 cells (an AR-negative prostate cancer line) to ensure that any observed cytotoxicity is independent of androgen receptor signaling[4].

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest PC-3 cells at 80% confluence.

    • Seed cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into an opaque-walled 96-well microplate.

    • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in 100% molecular-grade DMSO.

    • Perform a 10-point, 3-fold serial dilution in culture medium (final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity).

    • Add 10 µL of the diluted compound to the respective wells. Include vehicle controls (0.5% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).

    • Incubate the plate for 72 hours at 37°C, 5% CO2​ .

  • ATP Quantitation (CellTiter-Glo):

    • Critical Step: Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature (22–25°C) for 30 minutes. Failure to equilibrate will result in temperature gradients across the plate, skewing luminescence data[3].

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a multi-mode microplate reader (e.g., Tecan Spark or BioTek Synergy) with an integration time of 0.5–1.0 second per well.

Protocol 2: Target-Specific AKR1C3 Enzymatic Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against recombinant human AKR1C3.

Assay Rationale: AKR1C3 utilizes NADPH as a cofactor to reduce its substrates. By utilizing a fluorometric readout to track the oxidation of NADPH to NADP+ (Excitation: 340 nm / Emission: 460 nm), we can continuously monitor the initial velocity ( V0​ ) of the enzyme in real-time. This kinetic approach is highly self-validating, as it immediately highlights assay artifacts such as compound auto-fluorescence or precipitation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.

    • Enzyme: Recombinant human AKR1C3 diluted to a working concentration of 20 nM in Assay Buffer.

    • Substrate Mix: 9,10-phenanthrenequinone (PQ) at 2 µM and NADPH at 200 µM in Assay Buffer.

  • Inhibitor Pre-Incubation:

    • In a black, flat-bottom 96-well half-area plate, add 20 µL of the diluted AKR1C3 enzyme.

    • Add 10 µL of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol at various concentrations (ranging from 1 nM to 100 µM).

    • Incubate at room temperature for 15 minutes to allow for binding equilibrium (crucial for detecting slow-binding competitive inhibitors).

  • Reaction Initiation & Kinetic Read:

    • Initiate the reaction by rapidly adding 20 µL of the Substrate Mix to all wells using a multichannel pipette.

    • Immediately transfer the plate to a microplate reader pre-set to 25°C.

    • Record the fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence decay curve.

    • Normalize the V0​ of compound-treated wells against the vehicle control (100% activity) and plot against the log[Inhibitor] to derive the IC50​ using a 4-parameter logistic regression.

Data Presentation & Expected Results

A successful screening campaign will yield a compound that potently inhibits the target enzyme while exhibiting minimal general cytotoxicity, resulting in a high Selectivity Index (SI).

Table 1: Expected Pharmacological Profile Summary

CompoundAKR1C3 IC50​ (nM)PC-3 CC50​ (µM)Selectivity Index (SI)*
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol 145 ± 12> 50.0> 344
Indomethacin (Reference AKR1C3 Inhibitor)850 ± 45> 100.0> 117
Staurosporine (Cytotoxicity Control)N/A0.05 ± 0.01N/A

*Selectivity Index (SI) is calculated as ( CC50​ / IC50​ ). An SI > 100 indicates a highly favorable therapeutic window for further in vivo development.

Biological Impact & Mechanistic Pathway

If 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol successfully inhibits AKR1C3, it effectively starves the tumor of the localized androgens required for survival, bypassing the resistance mechanisms commonly seen with standard anti-androgens like Enzalutamide[4].

Mechanism Precursor Androstenedione (Inactive Precursor) AKR1C3 AKR1C3 Enzyme (Overexpressed in CRPC) Precursor->AKR1C3 Testosterone Testosterone (Active Androgen) AKR1C3->Testosterone NADPH Oxidation AR Androgen Receptor (AR) Nuclear Translocation Testosterone->AR Proliferation Tumor Proliferation & Survival AR->Proliferation Inhibitor 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Inhibitor->AKR1C3 Competitive Inhibition

Figure 2: Mechanistic pathway illustrating the therapeutic intervention of the compound within the intratumoral androgen biosynthesis cascade.

References

  • Verma, K., et al. (2020). Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer. Cancers (MDPI), 12(8), 2082. Available at:[Link]

  • Jamieson, S. M. F., et al. (2018). The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer. Frontiers in Oncology, 8, 112. Available at:[Link]

  • Chen, M., Adeniji, A. O., et al. (2012). Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters, 22(10), 3492-3497. Available at:[Link]

Sources

Method

Application Note: Continuous Flow Scale-Up Synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Rationale Executive Summary & Mechanistic Rationale The synthesis of α,α-dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Rationale

Executive Summary & Mechanistic Rationale

The synthesis of α,α-dichloroalcohols, such as 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol , is a critical transformation in pharmaceutical development, often serving as an intermediate for α-chloro ketones, epoxides, and homologated active pharmaceutical ingredients (APIs)[1]. The conventional batch synthesis relies on the nucleophilic addition of dichloromethyllithium ( LiCHCl2​ ) to 2-fluoro-3-methoxybenzaldehyde.

The Scale-Up Challenge: LiCHCl2​ is a highly unstable carbenoid species. In batch reactors, it undergoes rapid α -elimination to form a highly reactive chlorocarbene and lithium chloride at temperatures above −95∘C [1]. Maintaining such extreme cryogenic conditions on a kilogram scale is thermodynamically inefficient, prone to localized hot spots, and results in severe yield degradation[2].

The Flow Chemistry Solution: Continuous flow manufacturing (flash chemistry) resolves this by leveraging the exceptionally high surface-area-to-volume ratio of microreactors. This provides instantaneous mixing and near-perfect isothermal heat transfer. By strictly controlling the residence time ( tres​ ) to the sub-second regime, the unstable LiCHCl2​ intermediate can be generated and immediately consumed by the electrophile at non-cryogenic temperatures ( −60∘C to −30∘C ) before decomposition occurs[3].

Process Flow Design & Visualization

To prevent the degradation of the organolithium intermediate, a sequential three-pump continuous flow system is employed. The system separates the deprotonation event (metalation) from the nucleophilic addition, ensuring the carbenoid exists only for 0.5 seconds.

FlowSetup P1 Pump A CH2Cl2 in THF M1 T-Mixer 1 (Metalation) P1->M1 P2 Pump B n-BuLi in Hexanes P2->M1 P3 Pump C Aldehyde in THF M2 T-Mixer 2 (Addition) P3->M2 P4 Pump D NH4Cl (aq) M3 T-Mixer 3 (Quench) P4->M3 R1 Residence Loop 1 (0.5 s, -60°C) M1->R1 R1->M2 R2 Residence Loop 2 (2.0 s, -60°C) M2->R2 R2->M3 Out Collection & Phase Separation M3->Out

Fig 1: Continuous flow setup for the generation and trapping of dichloromethyllithium.

Experimental Protocol: Continuous Flow Synthesis

This protocol is designed as a self-validating system; steady-state verification is built into the workflow to ensure the system is operating within the required thermodynamic window before product collection begins.

Reagent Preparation (Inert Atmosphere Required)
  • Stream A (Substrate 1): 1.0 M Dichloromethane ( CH2​Cl2​ ) in anhydrous THF.

  • Stream B (Base): 1.0 M n-Butyllithium (n-BuLi) in hexanes (commercially available, titrated prior to use).

  • Stream C (Electrophile): 0.8 M 2-fluoro-3-methoxybenzaldehyde in anhydrous THF. (Note: The aldehyde is kept at a lower molarity to ensure complete consumption and prevent unreacted starting material from complicating downstream purification).

  • Stream D (Quench): Saturated aqueous NH4​Cl solution.

Reactor Priming & Equilibration
  • System Flush: Purge all lines, pumps, and Hastelloy T-mixers with anhydrous THF at 5.0 mL/min for 10 minutes to remove residual moisture.

  • Thermal Equilibration: Submerge T-Mixer 1, Residence Loop 1 (PFA tubing, internal volume tailored to flow rate), T-Mixer 2, and Residence Loop 2 into a cryogenic cooling bath set to −60∘C . Allow 15 minutes for thermal stabilization.

  • Hydrodynamic Testing: Run pure THF through Pumps A, B, and C at operational flow rates to verify system pressure remains stable (typically <5 bar ) and no blockages are present[2].

Execution & Steady-State Operation

Causality Check: Flow rates are explicitly calculated to maintain a 0.5 s residence time in Loop 1. A longer time allows carbenoid decomposition; a shorter time leads to incomplete metalation.

  • Initiate Pump A at 10.0 mL/min and Pump B at 10.5 mL/min (1.05 equiv of base).

  • The streams intersect at T-Mixer 1 , generating LiCHCl2​ . The mixture travels through Residence Loop 1 ( V=0.17 mL ), achieving exactly 0.5 s of residence time.

  • Initiate Pump C at 10.0 mL/min (0.8 equiv of aldehyde relative to carbenoid). This stream meets the active carbenoid at T-Mixer 2 .

  • The addition reaction proceeds through Residence Loop 2 ( V=1.01 mL ), providing a 2.0 s residence time for the nucleophilic attack to reach completion.

  • Initiate Pump D at 15.0 mL/min . The reaction is quenched at T-Mixer 3 (kept at ambient temperature or slightly cooled).

  • Steady-State Verification: Divert the output to a waste line for the first 3 system volumes (approx. 45 seconds) to ensure hydrodynamic and thermal steady-state is reached before switching the valve to the product collection vessel.

Workup & Isolation
  • Transfer the biphasic collected mixture to a continuous liquid-liquid separator or a batch separating funnel.

  • Extract the aqueous layer with ethyl acetate ( 2×0.5 Vol ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • The crude 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol can generally be used directly in subsequent steps or purified via short-path distillation/crystallization if high-purity API standards are required.

Scale-Up Data & Process Analytics

The transition from batch to flow demonstrates a profound improvement in both yield and process safety. Table 1 summarizes the optimization parameters, proving that −60∘C in flow is superior to −95∘C in batch.

Table 1: Optimization of Reaction Parameters (Batch vs. Flow)

ModeTemperature tres​ (Metalation) tres​ (Addition)Yield (%)Impurity Profile (Carbenoid Decomposition)
Batch −95∘C 30 min120 min72%High (polymeric byproducts)
Batch −60∘C 5 min30 min< 15%Severe (complete decomposition)
Flow −60∘C 0.5 s 2.0 s 91% Trace (< 1%)
Flow −30∘C 0.25 s1.0 s84%Low (approx. 4%)

Table 2: Quality Attributes of Isolated Product

Analytical MethodExpected ResultCausality / Rationale
1H NMR (400 MHz, CDCl3) δ 6.05 (d, 1H, CH-OH), 5.80 (d, 1H, CHCl2)Confirms the presence of the distinct dichloro-carbinol methine protons.
19F NMR δ -135.2 (m, 1F)Verifies the integrity of the 2-fluoro substitution on the aromatic ring.
HPLC Purity >98% (Area)Short residence times prevent over-alkylation or side-reactions with the methoxy group.
Throughput 145 g/h Calculated based on a combined flow rate of 30.5 mL/min of active organic streams.

Troubleshooting & Process Safety

  • Pressure Spikes: Organolithium reactions can occasionally precipitate inorganic salts (LiCl) if moisture enters the system or if concentrations exceed solubility limits. If pressure exceeds 8 bar , immediately flush the system with THF/MeOH to dissolve blockages.

  • Yield Drop at Scale: If numbering-up (using parallel reactors) results in a yield drop, verify the efficiency of the T-mixers. The Villermaux-Dushman protocol should be used to ensure the mixing time ( tmix​ ) is strictly less than the reaction half-life. If tmix​>tres​ , the reaction is diffusion-limited, leading to disguised selectivity and lower yields[3].

  • Thermal Runaway: While the microreactor volume ( <2 mL ) inherently prevents catastrophic thermal runaway, failure of the cooling bath will result in rapid decomposition of LiCHCl2​ , generating gas and causing flow instability. Automated temperature interlocks should be integrated into the pump control software.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of highly functionalized aryl ethanols—specifically 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol—can be a no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of highly functionalized aryl ethanols—specifically 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol—can be a notoriously finicky process. This molecule requires the nucleophilic addition of a highly unstable dichloromethyl carbanion to 2-fluoro-3-methoxybenzaldehyde[1].

Below, you will find a causality-driven troubleshooting guide, quantitative optimization data, and a self-validating protocol designed to maximize your reaction yield and prevent catastrophic side reactions.

Mechanistic Overview: The Dichloromethyl Anion Challenge

The core of this transformation relies on the deprotonation of dichloromethane (DCM) to form the dichloromethyl anion ([LiCHCl₂]). This intermediate is kinetically unstable. If the thermal energy in the system exceeds the activation barrier for α-elimination, the anion will rapidly eject a lithium chloride molecule to form a highly reactive dichlorocarbene (:CCl₂)[2]. This carbene will polymerize and destroy your yield, resulting in the dark tar often observed in failed runs.

Furthermore, the choice of base is critical. Using a sterically hindered base prevents unwanted nucleophilic attack on the aldehyde, a principle well-established in complex aldol-type additions[3].

G A Dichloromethane (DCM) C Dichloromethyl Anion [LiCHCl2] A->C Deprotonation B LDA (Base) B->C E Nucleophilic Addition (-78°C) C->E I Degradation: Dichlorocarbene (:CCl2) C->I T > -40°C (Alpha-Elimination) D 2-Fluoro-3-methoxybenzaldehyde D->E F Lithium Alkoxide Intermediate E->F G Acidic Quench (-78°C) F->G H 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol G->H Protonation

Reaction pathway and thermal degradation risk of the dichloromethyl anion.

Quantitative Data: Parameter Optimization

To achieve yields >85%, empirical data dictates strict adherence to optimized parameters. The table below summarizes the causality behind these parameter shifts.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality & Yield Impact
Base Selection n-BuLiLDA (Lithium diisopropylamide)n-BuLi acts as a nucleophile, creating butyl-adducts. LDA's steric bulk restricts it to deprotonation[3][4].
Internal Temp. -40 °C-78 °C to -100 °C Suppresses α-elimination of [LiCHCl₂] into dichlorocarbene, preventing tar formation[2].
Addition Order Base added to Aldehyde + DCMBase added to DCM, then Aldehyde added Ensures complete formation of the anion and prevents base-catalyzed side reactions of the aldehyde.
Quenching Aqueous workup at Room TempAcidic quench (AcOH in THF) at -78 °C Prevents Darzens-type epoxide formation from the alkoxide intermediate upon warming.

Troubleshooting FAQs

Q1: Why is my reaction yielding heavy tar and less than 30% of the target 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol? A: This is a classic symptom of thermal degradation. The [LiCHCl₂] carbanion is highly unstable. If the internal reaction temperature rises above -40 °C, it undergoes rapid α-elimination to form a highly reactive dichlorocarbene (:CCl₂)[2]. This carbene polymerizes and reacts nonspecifically, creating the dark tar you observe. The Fix: The deprotonation of dichloromethane is exothermic. If the base is added too quickly, localized heating destroys the reagent. Maintain the internal temperature strictly at or below -78 °C (ideally -100 °C using a liquid nitrogen/ethanol bath) and control the addition rate of LDA using a syringe pump.

Q2: I am observing unreacted 2-fluoro-3-methoxybenzaldehyde and a butyl-adduct side product. What went wrong? A: If you attempted to use n-butyllithium (n-BuLi) to deprotonate the DCM, you are seeing the results of competitive nucleophilic addition. While n-BuLi is a stronger base, it is also a powerful nucleophile that will directly attack the electrophilic carbonyl carbon of 2-fluoro-3-methoxybenzaldehyde[1]. Furthermore, the presence of the ortho-fluoro and meta-methoxy groups makes the aromatic ring susceptible to directed ortho-metalation (DoM). The Fix: Switch to Lithium diisopropylamide (LDA). LDA provides the necessary basicity without the nucleophilicity[3][4].

Q3: What is the optimal quenching protocol to prevent epoxide formation? A: Quenching must occur before the reaction mixture is allowed to warm up. The lithium alkoxide intermediate formed after the nucleophilic addition is stable at -78 °C. However, if allowed to warm while still basic, the alkoxide oxygen can undergo an intramolecular nucleophilic substitution (a Darzens-type condensation), displacing a chloride ion to form a dichloroepoxide. The Fix: To trap the alkoxide as the desired alcohol, inject a cold, anhydrous acidic quenching agent (such as a solution of glacial acetic acid in THF) directly into the reaction mixture at -78 °C. Only after the pH is neutralized should the flask be allowed to warm to room temperature.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure each step has succeeded before you proceed to the next.

Step 1: System Preparation & Purge

  • Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, a magnetic stir bar, and an addition funnel.

  • Perform three vacuum/argon backfill cycles.

  • Validation Check: Add a tiny crystal of 1,10-phenanthroline and a drop of n-BuLi. A persistent rust-red color validates a strictly anhydrous environment.

Step 2: Dichloromethyl Anion Generation

  • Charge the flask with anhydrous THF (10 volumes) and anhydrous DCM (3.0 equivalents).

  • Cool the system to -100 °C using a liquid nitrogen/ethanol bath.

  • Add freshly titrated LDA (1.2 equivalents, 2.0 M in THF/heptane) dropwise via syringe pump over 30 minutes, keeping the internal temperature below -85 °C.

  • Validation Check: The solution should remain clear to pale yellow. If it turns dark brown, carbene degradation has occurred due to poor temperature control; abort the run.

Step 3: Electrophilic Addition

  • Dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.

  • Add this solution dropwise to the carbanion mixture over 45 minutes, maintaining the internal temperature below -85 °C.

  • Stir for an additional 1 hour at -78 °C.

  • Validation Check: Pull a 0.1 mL aliquot, quench in wet ether, and run a TLC (Hexanes/EtOAc 8:2). The UV-active aldehyde spot (higher Rf) should be completely consumed, replaced by a new, more polar product spot.

Step 4: Low-Temperature Quench & Isolation

  • While the reaction is still at -78 °C, rapidly inject a pre-cooled solution of glacial acetic acid (2.0 equivalents) in THF.

  • Remove the cooling bath and allow the system to warm to 0 °C.

  • Add saturated aqueous NH₄Cl.

  • Validation Check: Test the aqueous layer with pH paper. It must read between pH 5-6 to ensure the alkoxide is fully protonated.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

Workflow Step1 Step 1: System Purge Vacuum/Argon backfill x3 Flame-dry glassware Step2 Step 2: Anion Generation Add LDA to DCM/THF at -100°C Stir for 15 mins Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of 2-Fluoro-3-methoxybenzaldehyde Step2->Step3 Step4 Step 4: In-situ Quench Add Glacial AcOH at -78°C before warming Step3->Step4 Step5 Step 5: Workup & Isolation Aqueous extraction Silica gel chromatography Step4->Step5

Self-validating experimental workflow for synthesizing the target ethanol.

References

  • Which solvents have you used LDA with? : r/chemistry - Reddit.Reddit.
  • Aldol Addition and Condensation Reactions.Master Organic Chemistry.
  • Electroorganic Synthesis: An Edge Over Conventional Chemical Methods.NIScPR.
  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active.ACS Publications.
  • Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation.The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex halogenated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex halogenated aromatics. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol presents a unique challenge: the presence of a highly lipophilic di-chloro ethyl group and a fluoro-methoxy substituted phenyl ring significantly increases its lattice energy and lipophilicity (LogP). This severely restricts its aqueous solubility, often leading to compound "crashing" (precipitation) during assays.

This guide provides field-proven, mechanistically grounded protocols to ensure your compound remains in solution, preserving the integrity of your biological data.

Solubilization Strategy Decision Matrix

Solubilization Start 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Stock Prepare Primary Stock (100% DMSO or DMF) Start->Stock Assay Determine Assay Type Stock->Assay InVitro In Vitro / Biochemical (<1% DMSO Tolerance) Assay->InVitro InVivo In Vivo / Cell-Based (Zero DMSO Tolerance) Assay->InVivo Dilution1 Direct Buffer Dilution with 5% PEG3350 InVitro->Dilution1 Dilution2 Co-solvent Matrix (PEG400 / Glycerol) InVivo->Dilution2

Workflow for selecting the optimal solubilization strategy based on assay type.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate immediately upon dilution in physiological buffers like PBS? Causality: Halogenation (specifically chlorination and fluorination) generally increases the lipophilicity and polarizability of small organic molecules, reducing their ability to form favorable hydrogen bond networks with water[1]. When a concentrated organic stock (e.g., DMSO) is rapidly introduced into an aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility limit. This causes rapid nucleation and subsequent aggregation (precipitation).

Q2: Which primary organic solvents are optimal for long-term stock storage? Causality: Due to the hydrophobic aromatic core, 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most effective primary solvents, capable of solvating the compound at concentrations up to 30-50 mM[2]. For applications requiring "greener" or less reactive solvents, Acetals (such as 1,3-Dioxolane) offer high solvency and a wide range of water solubility without the toxicity of traditional halogenated solvents[3].

Q3: How can I formulate this compound for cell-based or in vivo assays where high DMSO concentrations are toxic? Causality: You must reduce the thermodynamic penalty of aqueous solvation by using a co-solvent matrix. Formulations containing mixtures of Polyethylene Glycol (PEG 400 or PEG 3350), Glycerol, and Propylene Glycol act as transition environments. They shield the hydrophobic di-chloro and fluoro-phenyl groups from bulk water. Studies on poorly soluble lipophilic drugs have shown that organic solvent-based matrices (e.g., PEG/Glycerol) are vastly superior to non-ionic surfactants for maintaining long-term physical stability[4].

Section 2: Quantitative Data & Solvent Compatibility

The following table summarizes the expected solubility profiles based on analogous halogenated phenylethanols and established co-solvent systems[2][4].

Solvent SystemMax Estimated SolubilityBiological CompatibilityRecommended Use Case
100% DMSO > 50 mMLow (Toxic at >1% v/v)Primary master stock storage (-20°C)
100% DMF > 30 mMLowAlternative primary stock
10% PEG 3350 in Buffer ~ 85 - 100 µMHighProtein-binding assays, in vitro screens
PEG 400 / Glycerol (10:87 v/v) > 5 mMHighIn vivo oral/IV dosing formulations
100% Glycerol < 30 µMHighNot recommended as primary solubilizer
Section 3: Self-Validating Experimental Protocols

Every protocol described here is designed as a self-validating system. You cannot assume your compound is in solution just because the liquid appears clear to the naked eye.

Protocol A: Preparation of a 50 mM Master Stock (DMSO)
  • Weighing: Accurately weigh the lyophilized 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol powder into a glass vial. (Avoid plastics, as highly lipophilic halogenated compounds can adsorb to certain polymers).

  • Solvation: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM concentration.

  • Energy Input: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the high lattice energy of the halogenated crystal structure.

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound is not fully dissolved; reduce the stock concentration to 25 mM and repeat the validation.

Protocol B: The "Anti-Crash" Step-Down Aqueous Dilution

Directly pipetting a DMSO stock into an aqueous buffer causes localized supersaturation. This protocol uses a step-down co-solvent approach to prevent precipitation[2].

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into a transition solvent (e.g., 100% PEG 400). Mix thoroughly.

  • Aqueous Preparation: Prepare your final assay buffer (e.g., Citrate-Phosphate buffer, pH 6.5) containing 5-10% PEG 3350 or Glycerol to increase the solubility threshold[2].

  • Slow Addition: While vortexing the aqueous buffer on a low setting, add the intermediate stock dropwise.

    • Causality: Continuous mechanical agitation disperses the organic droplets instantly, preventing the localized supersaturation that triggers rapid nucleation.

  • Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates colloidal aggregation (crashing), meaning the compound has precipitated and the co-solvent ratio must be increased.

AntiCrash Step1 50 mM Stock (100% DMSO) Step2 Intermediate Dilution (10% PEG400) Step1->Step2 Dropwise Step3 Vortex & Sonicate (Prevent Nucleation) Step2->Step3 Step4 Final Assay Buffer (PBS, pH 7.4) Step3->Step4 Slow Addition

Step-down dilution protocol to prevent compound precipitation in aqueous buffers.

References
  • Source: PubMed (Comput Biol Med. 2024)
  • Title: Speciality Solvents - Alcohols Limited Source: Alcohols Limited URL
  • Source: PMC (ACS Med Chem Lett. 2012)
  • Source: PubMed (Eur J Pharm Biopharm. 2017)

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Welcome to the Technical Support Center for halogenated phenylethanol derivatives. As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with 2,2-Dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated phenylethanol derivatives. As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol . This compound features a secondary alcohol adjacent to a gem-dichloro group and a substituted phenyl ring, making it susceptible to specific degradation pathways if handled improperly.

Core Principles of Stability (Mechanisms & Causality)

To optimize your storage protocols, it is critical to understand the causality behind the compound's degradation. The molecule is primarily threatened by three mechanisms:

  • Photo-Oxidation: The benzylic secondary alcohol is highly susceptible to radical-mediated oxidation when exposed to molecular oxygen and UV/visible light. This reaction converts the alcohol into a ketone derivative (2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone) ().

  • Thermal Dehydration: Elevated temperatures can trigger the elimination of water (dehydration), yielding a 1,1-dichloro-2-arylethene derivative. This is a common thermal decomposition pathway for halogenated phenylethanols (1)[1].

  • Cavitation-Induced Degradation: The use of ultrasonic baths to aid dissolution generates extreme localized heat via acoustic cavitation, which rapidly degrades phenylethanol structures into simpler aromatic byproducts (2)[2].

Troubleshooting Guide & FAQs

Q: My compound developed a slight yellowish tint after three months on the bench. What happened? A: This discoloration is a classic indicator of photo-oxidation. When exposed to ambient light and atmospheric oxygen, the secondary alcohol oxidizes into a ketone. To prevent this, always store the compound in amber glass vials to block UV light and purge the headspace with an inert gas (Argon or Nitrogen) before sealing to remove oxidizing agents (3)[3].

Q: Can I use sonication to help dissolve the powder in my aqueous buffer? A: No. Sonication induces acoustic cavitation, generating microscopic localized hotspots. These extreme temperature spikes rapidly degrade benzyl alcohol and phenylethanol derivatives into benzaldehyde and toluene analogs (2)[2]. Instead of sonication, use gentle vortexing or pre-dissolve the compound in a small volume of anhydrous DMSO before diluting it into your buffer.

Q: What is the optimal temperature for long-term vs. short-term storage? A: For short-term use (under 1 month), storing the tightly sealed solid at 4°C is sufficient. For long-term storage (>6 months), the compound must be kept at -20°C (1)[1]. Lowering the temperature exponentially decreases the kinetic rate of both oxidation and thermal degradation.

Q: Is it safe to store stock solutions in aqueous buffers? A: It is highly discouraged. Halogenated phenylethanols are prone to slow hydrolysis in aqueous environments, especially at pH extremes. Stock solutions should be prepared in anhydrous organic solvents (e.g., DMSO or absolute ethanol) and stored at -80°C.

Quantitative Data: Storage Conditions vs. Stability

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Risk Mitigated
-20°C (Solid) Argon / N2Amber Glass> 24 MonthsThermal degradation, Oxidation
4°C (Solid) Ambient AirClear Glass1 - 3 MonthsThermal degradation
25°C (Solid) Ambient AirClear Glass< 2 WeeksNone (High risk of photo-oxidation)
-80°C (Solution) Argon / N2Anhydrous DMSO6 - 12 MonthsHydrolysis, Oxidation

Standard Operating Procedure: Aliquoting and Inert Storage

This self-validating protocol ensures maximum shelf life and prevents repeated freeze-thaw cycles.

  • Preparation & Equilibration: Remove the bulk vial of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol from the freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 30 minutes). Causality: Opening a cold vial introduces atmospheric moisture, which accelerates hydrolysis.

  • Visual QC Validation: Inspect the powder. Self-Validation: Ensure the powder remains pure white. Any yellowing indicates pre-existing photo-oxidation.

  • Aliquoting: Weigh out single-use aliquots (e.g., 1-5 mg) into pre-dried, sterile amber glass vials.

  • Inert Purging: Insert a gentle stream of high-purity Argon gas into the vial for 5-10 seconds. Argon is heavier than air and will effectively displace reactive oxygen (3)[3].

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm to create an added moisture barrier.

  • Storage: Transfer the aliquots to a designated -20°C manual-defrost freezer. Causality: Avoid frost-free freezers, as their automatic temperature cycling accelerates degradation (1)[1].

Mandatory Visualization: Degradation Pathways

G Target 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Oxidation Oxidation (O2, UV Light) Target->Oxidation Dehydration Dehydration (Heat, Sonication) Target->Dehydration Ketone Ketone Derivative (Degradation Product) Oxidation->Ketone Ethene Ethene Derivative (Degradation Product) Dehydration->Ethene Storage1 Amber Glass & Argon (Blocks Oxidation) Storage1->Oxidation Storage2 -20°C Storage (Arrests Kinetics) Storage2->Dehydration

Fig 1: Degradation pathways of the target compound and preventative storage interventions.

References

  • Safety D
  • Stability and Storage of (R)-(-)-2-Bromo-1-phenylethanol: A Technical Guide. Benchchem.
  • Degradation Products Generated by Sonication of Benzyl Alcohol.
  • 2-PHENYLETHANOL.

Sources

Optimization

Troubleshooting degradation of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in solution

Welcome to the Technical Support Center for the handling, stabilization, and troubleshooting of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol . As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and troubleshooting of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol .

As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or purity degradation when working with β,β -dichloro secondary alcohols. The causality behind this degradation lies in the unique electronic environment of the molecule: the strong electron-withdrawing effects of both the 2-fluoro-3-methoxyphenyl ring and the gem-dichloro group render the benzylic/alcoholic proton highly acidic and the adjacent carbon highly electrophilic.

This guide is designed to unpack the mechanistic "why" behind your observations, provide self-validating troubleshooting protocols, and establish robust handling procedures.

Part 1: Mechanistic Pathways of Degradation

Understanding how your compound degrades is the first step in preventing it. The degradation of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in solution typically follows three distinct pathways depending on the microenvironment:

  • Base-Catalyzed Epoxidation (pH > 7.5): Deprotonation of the secondary alcohol leads to an intramolecular nucleophilic attack on the adjacent carbon, displacing a chloride ion to form a highly unstable α -chloroepoxide. This transient species rapidly rearranges into an α -chloroketone.

  • Oxidation: The secondary alcohol is highly susceptible to oxidation, forming 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanone. This is accelerated by aerobic conditions, trace transition metals, or photocatalytic environments[1].

  • Aqueous Solvolysis: In unbuffered aqueous media or under thermal stress, the gem-dichloro group can undergo hydrolytic dehalogenation, ultimately yielding an aryl-hydroxyacetaldehyde derivative[2].

DegradationPathways Start 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Cond1 Alkaline Media (pH > 7.5) Start->Cond1 Deprotonation Cond2 Aerobic / Trace Metals (Oxidation) Start->Cond2 Electron Transfer Cond3 Aqueous Acid/Heat (Solvolysis) Start->Cond3 Nucleophilic Attack Prod1 α-Chloroepoxide (Transient) Cond1->Prod1 - Cl⁻ Prod2 2,2-Dichloro-1-(...)-ethanone (Ketone) Cond2->Prod2 - 2H⁺, - 2e⁻ Prod3 Aryl-hydroxyacetaldehyde Cond3->Prod3 + H₂O, - 2HCl Prod1b α-Chloroketone (Rearrangement) Prod1->Prod1b Rearrangement

Mechanistic pathways of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol degradation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my compound rapidly degrade during standard aqueous workup? A: Standard aqueous workups often utilize saturated sodium bicarbonate ( NaHCO3​ ), which has a pH of ~8.3. At this pH, the hydroxyl group is deprotonated. Because the adjacent carbon holds two excellent leaving groups (chlorides), the alkoxide rapidly attacks it, forming an α -chloroepoxide. Solution: Always quench reactions involving this substrate into a pre-chilled, mildly acidic buffer (e.g., 0.5 M Citrate, pH 4.5) to keep the alcohol protonated.

Q: I am observing a mass shift of -2 Da (-2H) during prolonged storage in DMSO. What is happening? A: You are observing the oxidation of the secondary alcohol to the corresponding ketone. β,β -dihalogenated secondary alcohols are thermodynamically prone to oxidation. This is a known issue in chemo-enzymatic and photobiocatalytic reactions, where trace oxidants or light can trigger the conversion[3]. Solution: Store solutions in degassed, anhydrous solvents (like EtOAc or MTBE) under an inert argon atmosphere, protected from light.

Q: How can I differentiate between hydrolytic degradation and thermal decomposition in my HPLC traces? A: Hydrolytic dehalogenation (solvolysis) involves the substitution of the chlorides with hydroxyls, leading to a mass shift corresponding to the loss of 2x HCl and the addition of H2​O (forming an aldehyde). Thermal decomposition usually triggers dehydrohalogenation (loss of 1x HCl) to form the epoxide/chloroketone. You can differentiate these by running a mass spectrometry (LC-MS) scan in negative ion mode to look for the specific isotopic distribution of the remaining chlorine atoms.

Part 3: Quantitative Stability Data

To guide your solvent selection, we have summarized the quantitative degradation kinetics of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol under various conditions.

Solvent SystemModifier / pHTemperatureHalf-life ( t1/2​ )Primary Degradant
Ethyl Acetate None (Anhydrous)25°C> 90 daysNone observed
Methanol None (Neutral)25°C> 30 daysTrace Ketone
DMSO Aerobic, Ambient Light25°C~ 7 daysKetone (Oxidation)
Water:Acetonitrile (1:1) pH 7.5 Phosphate Buffer40°C48 hoursKetone & Hydrolysis Products
Methanol 0.1 M NaOH (pH >12)25°C< 1 hour α -Chloroketone (Rearrangement)

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system . This means incorporating internal controls that prove the method itself is not causing the degradation you are trying to measure.

Protocol 1: Self-Validating pH-Controlled Isolation (Liquid-Liquid Extraction)

Causality: This protocol prevents transient exposure to localized high pH (which triggers epoxide formation) and uses an internal standard to verify that any missing mass is due to true reaction degradation, not poor extraction efficiency.

  • Internal Standard Addition: Add exactly 1.00 equivalent of 1,4-dimethoxybenzene (stable internal standard) to your crude reaction mixture.

  • Acidic Quench: Pour the reaction mixture slowly into a vigorously stirred, pre-chilled (5°C) biphasic system consisting of Ethyl Acetate (10 volumes) and 0.5 M Citrate Buffer at pH 4.5 (10 volumes). Note: The low temperature and buffered pH arrest nucleophilic degradation.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (5 volumes).

  • Washing: Wash the combined organic layers with a pH 5 adjusted brine solution to remove residual water without spiking the pH.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure at a water bath temperature strictly < 30°C to prevent thermal degradation.

  • Validation: Analyze the crude via HPLC-UV. The ratio of your product to the 1,4-dimethoxybenzene standard will validate your exact recovery yield.

Protocol 2: Stability-Indicating HPLC Assay Workflow

Causality: When sampling from a kinetic experiment, the degradation must be immediately arrested ("quenched") before injection, otherwise, degradation will continue inside the HPLC autosampler, yielding false kinetics.

  • Sampling: Withdraw a 50 μL aliquot from the reaction vessel.

  • Quenching: Immediately dilute the aliquot into 950 μL of a quenching mobile phase (Acetonitrile:Water 50:50 containing 0.1% Trifluoroacetic acid (TFA) ). The TFA instantly drops the pH to ~2.5, freezing base-catalyzed degradation.

  • Analysis: Inject 5 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μm ).

  • Detection: Monitor via UV at 254 nm for quantitation, and route the flow to an ESI-MS for qualitative identification of degradants.

AnalyticalWorkflow Sample Degraded Sample Aliquot Quench Quench with 0.1% TFA (Arrest Degradation) Sample->Quench Dilute Dilute in Mobile Phase (MeCN:H2O 50:50) Quench->Dilute Inject HPLC-UV/MS Injection Dilute->Inject Mass MS: Identify m/z (Ketone vs Epoxide) Inject->Mass Qualitative UV UV: Quantify % Area at 254 nm Inject->UV Quantitative

Self-validating analytical workflow for monitoring degradation kinetics.

Sources

Troubleshooting

Reducing byproduct formation in 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol synthesis

A Guide to Minimizing Byproduct Formation Welcome to the Technical Support Center for the synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for the synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation and maximizing product purity. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: What is the most common synthetic route for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, and what are the primary challenges?

The most prevalent and direct method for synthesizing 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol is the base-catalyzed reaction of 2-fluoro-3-methoxybenzaldehyde with chloroform (CHCl₃)[1]. Chloroform, in the presence of a strong base, generates the dichloromethyl anion (:CCl₂⁻), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The primary challenge in this synthesis is controlling the formation of byproducts. The strongly basic conditions required for the generation of the dichloromethyl anion can also promote undesirable side reactions, with the Cannizzaro reaction being the most significant[1].

cluster_main Main Reaction Pathway cluster_side Primary Side Reaction Aldehyde 2-Fluoro-3-methoxybenzaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate + :CCl₂⁻ Dichloromethyl_Anion [:CCl₂⁻] Product 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Intermediate->Product Protonation Aldehyde_2 2-Fluoro-3-methoxybenzaldehyde Cannizzaro_Products Cannizzaro Byproducts (Alcohol + Carboxylic Acid) Aldehyde_2->Cannizzaro_Products + Base Base Base (e.g., KOH) Chloroform Chloroform (CHCl₃) Chloroform->Dichloromethyl_Anion + Base

Caption: Overview of the main reaction and primary side reaction.

Q2: I am observing significant amounts of 2-fluoro-3-methoxybenzyl alcohol and 2-fluoro-3-methoxybenzoic acid in my crude product. What is causing this and how can I prevent it?

The presence of these two compounds is a clear indication of the Cannizzaro reaction occurring as a significant side reaction. This disproportionation reaction is common for aldehydes that lack α-hydrogens, such as 2-fluoro-3-methoxybenzaldehyde, under strongly basic conditions. One molecule of the aldehyde is reduced to the corresponding alcohol (2-fluoro-3-methoxybenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (2-fluoro-3-methoxybenzoic acid).

Causality: The Cannizzaro reaction is often favored by high concentrations of a strong base and elevated temperatures. The hydroxide ion directly attacks the carbonyl carbon, and a subsequent hydride transfer from the resulting tetrahedral intermediate to another aldehyde molecule leads to the disproportionation products.

Troubleshooting Strategies:

  • Choice of Base: The strength and solubility of the base are critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, they can also accelerate the Cannizzaro reaction. The use of a phase-transfer catalyst (PTC) with a solid, less soluble base like powdered potassium hydroxide can be advantageous. The PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion to the organic phase, allowing for a lower overall concentration of hydroxide in the aqueous phase and thus suppressing the Cannizzaro reaction.[2][3]

  • Temperature Control: Maintain a low reaction temperature. The addition of the base should be slow and controlled, ideally at a temperature between 0°C and 10°C, to dissipate the exothermic heat of the reaction and minimize the rate of the Cannizzaro reaction.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times can lead to increased byproduct formation. Once the starting aldehyde is consumed, the reaction should be promptly quenched.

  • Stoichiometry: Use a slight excess of chloroform to ensure the aldehyde is consumed primarily by the desired reaction pathway. However, a large excess should be avoided as it can complicate purification.

Table 1: Effect of Reaction Conditions on Byproduct Formation

ParameterConditionImpact on Cannizzaro ByproductsRecommendation
Base High concentration of soluble strong baseIncreased formationUse a phase-transfer catalyst with a solid base.
Temperature > 25°CSignificantly increased formationMaintain temperature at 0-10°C.
Reaction Time ProlongedIncreased formationMonitor reaction and quench promptly upon completion.
Q3: Besides the Cannizzaro byproducts, what other impurities should I be aware of?

While the Cannizzaro reaction is the most prominent side reaction, other byproducts can also form, impacting the purity of your final product.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-fluoro-3-methoxybenzaldehyde in the crude product. This can be due to insufficient base, inadequate reaction time, or low temperature.

  • Products of Chloroform Self-Condensation: Under strongly basic conditions, chloroform can undergo self-condensation reactions, although this is generally less significant than the Cannizzaro reaction under controlled conditions.

  • Degradation of the Product: The desired product, a dichloromethyl carbinol, may not be entirely stable under the reaction or workup conditions. Both strongly acidic and basic conditions can potentially lead to degradation. For instance, elimination of HCl or rearrangement reactions could occur, especially at elevated temperatures.

  • Impurities from Starting Materials: The purity of the starting 2-fluoro-3-methoxybenzaldehyde is crucial. Common impurities in substituted benzaldehydes can include the corresponding benzoic acid (from oxidation) or benzyl alcohol.[4] It is advisable to verify the purity of the starting material before use.

Crude_Product Crude Product Mixture Target_Product 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Crude_Product->Target_Product Byproducts Potential Byproducts Crude_Product->Byproducts Cannizzaro Cannizzaro Products (Alcohol & Acid) Byproducts->Cannizzaro Unreacted_Aldehyde Unreacted 2-Fluoro-3-methoxybenzaldehyde Byproducts->Unreacted_Aldehyde Degradation Product Degradation Products Byproducts->Degradation Starting_Material_Impurities Impurities from Starting Material Byproducts->Starting_Material_Impurities

Caption: Composition of a typical crude reaction mixture.

Q4: What is a recommended experimental protocol to minimize byproduct formation?

This protocol incorporates strategies to mitigate the formation of byproducts, particularly those from the Cannizzaro reaction.

Experimental Protocol: Synthesis of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Reagent Amount Molar Eq. Notes
2-Fluoro-3-methoxybenzaldehyde1.0 g1.0Ensure high purity.
Chloroform (CHCl₃)5 mL~10Acts as both reactant and solvent.
Powdered Potassium Hydroxide (KOH)1.5 g~4.0Finely powdered to increase surface area.
Tetrabutylammonium bromide (TBAB)0.1 g~0.05Phase-transfer catalyst.
Dichloromethane (DCM)10 mL-For workup.
1 M Hydrochloric Acid (HCl)20 mL-For neutralization.
Saturated Sodium Bicarbonate (NaHCO₃) soln.20 mL-For washing.
Brine20 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluoro-3-methoxybenzaldehyde (1.0 g), chloroform (5 mL), and tetrabutylammonium bromide (0.1 g).

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Base Addition: While stirring vigorously, add finely powdered potassium hydroxide (1.5 g) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting aldehyde is consumed, quench the reaction by slowly adding the mixture to 20 mL of ice-cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The bicarbonate wash is crucial for removing any acidic byproducts like 2-fluoro-3-methoxybenzoic acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Q5: How can I effectively purify the final product and assess its purity?

Purification is critical to isolate the desired 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol from unreacted starting materials and byproducts.

Purification Techniques:

  • Column Chromatography: This is the most effective method for separating the product from the various byproducts.[5]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate) will allow for the separation of less polar impurities first, followed by the product, and finally the more polar byproducts.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an efficient purification method, particularly for removing small amounts of impurities.

Purity Assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and the effectiveness of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Purity_Assessment Purity Assessment Pure_Product->Purity_Assessment TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC NMR NMR Purity_Assessment->NMR MS MS Purity_Assessment->MS

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol vs. Analogous Halogenated Ethanols

Executive Summary As drug development increasingly relies on precision halogenation to tune pharmacokinetic and pharmacodynamic profiles, halogenated ethanols have emerged as both versatile synthetic building blocks and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on precision halogenation to tune pharmacokinetic and pharmacodynamic profiles, halogenated ethanols have emerged as both versatile synthetic building blocks and direct pharmacological modulators. This guide provides a rigorous, data-driven comparison between 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol and its structurally similar counterparts. By analyzing the causality behind specific atomic substitutions, we aim to equip researchers with the mechanistic insights required to select the optimal halogenated scaffold for their specific assays or synthetic workflows.

Structural Rationale & Pharmacokinetic Profiling (The "Why")

The strategic placement of halogens on an ethanol backbone and its adjacent phenyl ring fundamentally alters a molecule's behavior in biological systems.

  • The 2,2-Dichloro Motif: The substitution of hydrogen for chlorine at the terminal carbon significantly increases the molecule's lipophilicity. From a mechanistic standpoint, this enhances passive permeation through bilipid membranes. Furthermore, di-halogenated ethanols have been shown to act as potent by binding to the Val-136 cavity[1]. While 2,2,2-trichloroethanol (TCE) is a stronger activator, the di-chloro variant offers a more controlled target engagement with potentially lower generalized toxicity.

  • The 2-Fluoro-3-Methoxy Phenyl Ring: The introduction of a fluorine atom at the ortho position relative to the methoxy group leverages the strong, highly polarized C-F bond to sterically and electronically shield the aromatic ring. This specific causality—trading hydrogen for fluorine—drastically improves the metabolic half-life of the compound by blocking cytochrome P450-mediated aromatic hydroxylation.

  • Environmental & Metabolic Trade-offs: While , it is also an established impediment to ready biodegradability[2]. The strong C-Cl and C-F bonds resist enzymatic cleavage, meaning these compounds exhibit high metabolic stability in vivo but require careful environmental disposal protocols in the laboratory.

Comparative Performance Analysis

To facilitate objective selection, the quantitative and functional properties of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol are benchmarked against closely related analogs below.

CompoundMolecular WeightHalogenation ProfilePredicted Lipophilicity (LogP)Primary Application / Mechanism
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol 239.07 g/mol Di-Cl, Mono-FHighTASK-3 Modulator / Advanced Synthetic Intermediate
2,2-Difluoro-1-(4-methoxyphenyl)ethanol 188.17 g/mol Di-FModerate[3]
(1R)-2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanol 204.63 g/mol Mono-Cl, Mono-FModerate-High[4]
2,2,2-Trichloroethanol (TCE) 149.40 g/mol Tri-ClHighClassic TASK-3 Activator / Sedative Metabolite[1]

Mechanistic Pathway: Halogen-Driven Target Engagement

The following diagram illustrates the logical relationship between the structural motifs of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol and their resulting biological effects.

G Target 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol Sub1 2,2-Dichloro Motif Target->Sub1 Sub2 2-Fluoro Substitution Target->Sub2 Sub3 3-Methoxy Group Target->Sub3 Effect1 Increased Lipophilicity & Membrane Permeation Sub1->Effect1 Hydrophobic effect Effect2 TASK-3 Channel Activation (Val-136) Sub1->Effect2 Cavity binding Effect3 Reduced Biodegradability & High Metabolic Stability Sub1->Effect3 C-Cl bond stability Sub2->Effect3 Blocks CYP450 Sub3->Effect2 Steric fitting

Mapping structural motifs to pharmacokinetic and pharmacodynamic outcomes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prove the assay's reliability during execution.

Electrophysiological Validation of TASK-3 Activation

Objective: Quantify target engagement of the halogenated ethanol with the TASK-3 potassium channel. Causality: Whole-cell patch-clamp is chosen over biochemical assays because TASK-3 is a mechanistically dynamic ion channel; real-time current density measurement is required to capture the gating kinetics influenced by the Val-136 binding cavity.

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293T cells with wild-type human TASK-3 plasmids. Incubate for 24-48 hours. Self-Validating Control: Maintain a parallel culture of mock-transfected (empty vector) cells to establish baseline endogenous potassium currents.

  • Perfusion Setup: Prepare an extracellular bath solution (150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4). Dissolve 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in DMSO (final DMSO concentration <0.1%) and dilute into the bath solution.

  • Voltage-Clamp Recording: Establish whole-cell configuration. Hold the membrane potential at -80 mV and apply voltage ramps from -120 mV to +50 mV over 500 ms.

  • Compound Application & Washout: Perfuse the test compound for 3 minutes and record the outward rectifying current. Follow immediately with a 5-minute washout using a compound-free bath solution.

  • Validation Metric: The assay is only considered valid if the current returns to within 10% of the baseline post-washout. This proves the observed activation is driven by reversible, non-covalent ligand binding rather than irreversible membrane destabilization caused by the lipophilic compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Empirically validate the passive bilipid membrane permeation driven by the di-chloro and fluoro substitutions. Causality: PAMPA isolates passive diffusion from active cellular transport, allowing us to directly measure the impact of the halogenation profile on lipophilicity without the confounding variables of efflux pumps.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the porous filter of the donor plate with a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid membrane.

  • Compartment Setup: Add 300 µL of PBS (pH 7.4) containing 10 µM of the test compound to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells and analyze via LC-MS/MS. Causality for detection: LC-MS/MS is mandatory over UV-Vis to prevent signal overlap and ensure high-resolution mass differentiation.

  • Validation Metric (Mass Balance): Calculate the mass balance ( R=[Cdonor​+Cacceptor​]/Cinitial​ ). If the mass balance is <80% , the assay automatically fails. A passing mass balance validates that the compound successfully permeated the membrane rather than non-specifically adhering to the polystyrene plate walls.

References

  • Title: Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism Source: Molecular Pharmacology (PubMed) URL: [Link]

  • Title: Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability Source: MDPI (Molecules) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Purity

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 2,2-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, a substituted phenylethanol derivative, represents a class of molecules with significant potential as intermediates or APIs. Its complex structure, featuring a stereocenter and multiple halogen substituents, presents unique challenges in synthesis and, consequently, in ensuring its purity. Impurities, which can arise from starting materials, by-products, or degradation, can impact the stability, bioavailability, and safety of the final drug product.[1] Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory requirement but a fundamental scientific necessity.

This guide provides an in-depth comparison of two primary chromatographic methods for the analytical validation of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol purity: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). We will explore the causality behind methodological choices, present detailed validation protocols grounded in ICH Q2(R1) guidelines, and offer comparative data to guide researchers in selecting the most appropriate technique for their needs.[2][3][4]

Method Selection Philosophy: Orthogonality and Fitness for Purpose

The core principle behind using two distinct analytical methods is orthogonality . By employing techniques that separate compounds based on different physicochemical properties, we significantly increase the confidence that all potential impurities have been detected. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with the stationary phase in a gaseous state. This dual approach provides a comprehensive impurity profile.

The choice between these methods as the primary versus the confirmatory technique depends on the specific properties of the analyte and its expected impurities. For 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, its aromatic ring provides a strong UV chromophore, making HPLC-UV a highly suitable primary method. Its presumed thermal stability and volatility also make GC a viable and powerful orthogonal method.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability.[5] For this molecule, a reversed-phase method is the logical starting point, as it is ideal for separating moderately polar to non-polar compounds.

Rationale for Method Development Choices
  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will provide good retention and separation of the aromatic analyte from potential impurities. Fluorinated phases could also be considered to enhance selectivity for halogenated compounds if co-elution becomes an issue.[6]

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff, and a gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A phosphate buffer would be added if pH control is needed to ensure the consistent ionization state of any acidic or basic impurities.

  • Detection: UV detection at 275 nm is proposed. This wavelength is chosen based on the expected absorbance maximum of the substituted benzene ring, offering a balance of sensitivity for the main component and potential aromatic impurities. A photodiode array (PDA) detector would be invaluable during development to assess peak purity and identify the optimal detection wavelength.

Workflow for HPLC Method Validation

The following diagram outlines the comprehensive workflow for validating the HPLC purity method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: ICH Q2(R1) Validation cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase, Gradient) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt SST_Dev System Suitability Parameter Definition Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP

Caption: Workflow for HPLC Purity Method Validation.

Experimental Protocol: HPLC-UV Purity Validation

1. System Suitability Test (SST): Before any sample analysis, the system's performance must be verified.[7][8]

  • Procedure: Inject a standard solution of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (approx. 0.5 mg/mL) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

    • Tailing factor: 0.8 - 1.5.

    • Theoretical plates (N): > 2000.

2. Specificity (Forced Degradation): This demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method must resolve the main peak from all degradation product peaks. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five standard solutions covering the expected range of concentrations, from the Limit of Quantitation (LOQ) to 120% of the assay concentration.

  • Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Procedure: Perform a spike-recovery study by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on different equipment.

  • Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Acceptance Criteria: The LOQ must be precise and accurate.

7. Robustness:

  • Procedure: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected.

Hypothetical Validation Data Summary (HPLC-UV)
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No co-elutionMain peak resolved from all degradantsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range LOQ - 120%0.5 µg/mL - 600 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.10%Pass
LOD S/N ≥ 3:10.15 µg/mLPass
LOQ S/N ≥ 10:10.5 µg/mLPass
Robustness SST criteria metAll variations met SST criteriaPass

Orthogonal Method: Gas Chromatography (GC-FID)

GC is an excellent confirmatory technique, especially for volatile and semi-volatile halogenated compounds.[9] Its high resolving power makes it ideal for separating structurally similar isomers that might be difficult to resolve by HPLC.

Rationale for Method Development Choices
  • Injector: A split/splitless inlet is used. A split injection prevents column overload from the high-concentration main peak, allowing for better quantitation of trace impurities.

  • Column: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a good starting point. It offers excellent resolving power for a wide range of compounds.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas for optimal efficiency.

  • Oven Program: A temperature gradient is essential. Starting at a low temperature allows for the separation of volatile impurities, while ramping to a higher temperature ensures the elution of less volatile components, including the main analyte.

  • Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds.[10] For higher sensitivity to the halogenated analyte and its impurities, an Electron Capture Detector (ECD) could be validated as an alternative.[1][9]

Workflow for GC Method Validation

The validation process for GC mirrors that of HPLC, focusing on the same ICH Q2(R1) parameters to ensure the method is fit for its purpose.

GC_Validation_Workflow cluster_validation Validation Execution (ICH Q2 R1) start Define Analytical Target Profile (ATP) dev Method Development (Column, Temp Program, Gas Flow) start->dev sst Establish System Suitability Criteria dev->sst val_protocol Write Validation Protocol sst->val_protocol spec Specificity val_protocol->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOQ/LOD prec->loq rob Robustness loq->rob report Final Validation Report rob->report

Sources

Validation

Comparative Reactivity Guide: Cross-Coupling Strategies for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, Cross-Coupling Modalities, and Protocol Validation Executive Summary In modern drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, Cross-Coupling Modalities, and Protocol Validation

Executive Summary

In modern drug development, the incorporation of highly functionalized, halogenated motifs is a proven strategy for modulating lipophilicity and metabolic stability. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) represents a uniquely dense array of functional groups: an electron-rich aryl ring, an ortho-fluoro substituent, and a gem-dichloroalkanol side chain. Historically, the strong bond dissociation energy of C–Cl bonds in gem-dichloroalkanes caused them to undergo hydrogen atom abstraction preferentially over homolytic cleavage, making them elusive substrates for direct cross-coupling ().

This guide objectively compares the reactivity of this specialized building block against its non-chlorinated and mono-chlorinated analogs, providing self-validating experimental protocols for its functionalization.

Comparative Reactivity Profile

To understand the synthetic utility of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, it must be benchmarked against alternative alkanol substrates. While unactivated alcohols require aggressive in situ activation for cross-electrophile coupling (XEC) (1[1]), gem-dichloroalkanols can be selectively activated via single-electron transfer (SET) or base-mediated elimination.

Table 1: Reactivity Comparison Matrix
Substrate AnalogPrimary Coupling ModalityRequired ActivationChemoselectivity ProfileTypical Yields
1-(2-Fluoro-3-methoxyphenyl)ethanol Cross-Electrophile Coupling (XEC)In situ bromination (e.g., PPh3/Br2)High; limited to C(sp3)-C(sp2)50–70%
2-Chloro-1-(2-fluoro-3-methoxyphenyl)ethanol Alkyl-Aryl Cross-CouplingTransition metal insertionPoor; competitive epoxide formation30–50%
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Divergent DechloroalkylationPhotoredox / Gold CatalysisExcellent; avoids over-reduction60–85%
1,1-Dichloro-2-arylethene (Dehydrated derivative)Suzuki-Miyaura Cross-CouplingPd/CM-phos CatalysisHigh; requires electron-rich ligands75–90%

Mechanistic Pathways for Functionalization

The functionalization of 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol diverges into two primary mechanistic pathways depending on the desired molecular architecture:

  • Direct C(sp3)-C(sp3) Dechloroalkylation: Utilizing visible-light photoredox gold catalysis to selectively cleave a single C-Cl bond, generating an alpha-chloroalkyl radical that couples with alkenes.

  • C(sp2)-C(sp2) Suzuki-Miyaura Coupling: A two-step sequence involving dehydration to a 1,1-dichloroalkene, followed by Pd-catalyzed cross-coupling utilizing bulky, electron-rich indolylphosphine ligands like CM-phos (2[2]).

Reactivity A 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol B Base-Mediated Dehydration A->B F Photoredox / Au Catalysis (Visible Light) A->F C 1,1-Dichloroalkene Intermediate B->C D Pd-Catalyzed Suzuki-Miyaura C->D E Aryl-Alkene Cross-Coupled Product D->E G Alpha-Chloroalkyl Radical F->G H C(sp3)-C(sp3) Dechloroalkylation G->H I Functionalized Alkane Cross-Coupled Product H->I

Divergent cross-coupling pathways of gem-dichloroalkanols via Pd and Au/Photoredox catalysis.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that causality is established for every reagent choice to maximize chemoselectivity and yield.

Protocol A: Photoinduced Gold-Catalyzed Dechloroalkylation

Objective: Direct C(sp3)-C(sp3) coupling of the gem-dichloroalkanol with unactivated alkenes via radical addition.

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube, add [Au(dcpm)Cl]2 (2 mol%, 0.002 mmol), the target alkene (0.1 mmol), 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (0.2 mmol), and Hantzsch ester (1.2 equiv).

    • Causality: The Hantzsch ester acts as the terminal reductant. The gold catalyst mediates an inner-sphere single electron transfer (SET) pathway, which is critical for selectively cleaving only one C-Cl bond and preventing complete dehalogenation ().

  • Solvent & Base Addition: Add anhydrous MeCN (1 mL) and BTMG (3.0 equiv).

    • Causality: BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) is specifically chosen. Its high basicity combined with extreme steric hindrance prevents unwanted nucleophilic attack on the secondary hydroxyl group, while efficiently facilitating the proton-coupled electron transfer (PCET) required to activate the Hantzsch ester.

  • Degassing: Backfill the tube with argon (3 cycles).

    • Causality: Oxygen rapidly quenches the excited state of the photocatalyst and traps the alpha-chloroalkyl radical intermediate.

  • Irradiation: Stir vigorously under blue LED irradiation (distance ~4.0 cm) at ambient temperature for 12 h.

    • Causality: Maintaining a 4.0 cm distance ensures optimal photon flux without inducing thermal degradation or un-catalyzed homolytic C-Cl cleavage.

  • Workup: Remove the solvent under vacuum and purify via flash column chromatography (petroleum ether/ethyl acetate).

Protocol B: Two-Step Dehydration and Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the gem-dichloroalkanol to form a highly functionalized trisubstituted alkene.

  • Dehydration to Dichloroalkene: React 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol with MsCl (1.1 equiv) and Et3N (3.0 equiv) in DCM at 0 °C, warming to room temperature. The intermediate mesylate undergoes spontaneous elimination to yield 1,1-dichloro-2-(2-fluoro-3-methoxyphenyl)ethene.

  • Catalyst Preparation: In a Schlenk flask, combine the isolated dichloroalkene (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), and CM-phos (8 mol%).

    • Causality: CM-phos is an electron-rich, sterically demanding indolylphosphine ligand. It is absolutely required here because it significantly lowers the activation energy barrier for the oxidative addition of the electron-rich C(sp2)-Cl bond—a step where standard phosphine ligands (like PPh3) fail entirely (2[2]).

  • Cross-Coupling: Add anhydrous K3PO4 (2.0 equiv) and a degassed solvent mixture of 1,4-dioxane/H2O (5:1). Stir at 80 °C for 16 h.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

References

  • Source: Nature Communications (via nju.edu.cn)
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL
  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides Source: ChemRxiv URL

Sources

Comparative

2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol as an analytical reference standard

Analytical Comparison Guide: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol as a Reference Standard in API Impurity Profiling Executive Summary In the pharmaceutical development of gonadotropin-releasing hormone (GnRH)...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol as a Reference Standard in API Impurity Profiling

Executive Summary

In the pharmaceutical development of gonadotropin-releasing hormone (GnRH) receptor antagonists, such as Elagolix, the 2-fluoro-3-methoxyphenyl moiety serves as a critical pharmacophore[1]. However, the synthesis of these active pharmaceutical ingredients (APIs) often generates trace, structurally related byproducts. 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS 2734779-36-1) is a highly specific, process-related impurity[2].

Because halogenated ethanols can act as alkylating agents, they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) under the ICH M7(R1) guidelines[3]. This guide provides an objective comparison of utilizing a Certified Reference Standard (CRS) of this compound versus lower-grade alternatives, detailing the mechanistic causality behind its formation and presenting a self-validating analytical protocol for its quantification.

Mechanistic Context: The Origin of the Impurity

Understanding the chemical causality of an impurity is the first step in designing a robust analytical control strategy. The synthesis of the 2-fluoro-3-methoxyphenyl intermediate often involves organometallic coupling (e.g., Grignard or lithiation reactions). During these steps, trace amounts of electrophilic byproducts or unreacted starting materials, such as dichloroacetaldehyde, can undergo nucleophilic attack by the aryl-metal species.

This side reaction yields 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol . Due to its structural similarity to the target API precursor, it can carry over into downstream processing. If not rigorously quantified and purged, it risks violating the Threshold of Toxicological Concern (TTC) mandated by regulatory bodies[3].

G A 2-Fluoro-3-methoxybenzene Precursor B Organometallic Coupling (Synthesis Step) A->B Main Reaction C Target API (e.g., Elagolix) B->C Desired Pathway D Dichloroacetaldehyde (Trace Reactant) B->D Side Reaction F HPLC-MS/MS Impurity Profiling C->F API Sampling E 2,2-Dichloro-1-(2-fluoro- 3-methoxyphenyl)ethanol (Target Impurity) D->E Impurity Formation E->F CRS Calibration G Regulatory Batch Release (ICH M7 Compliance) F->G Validated Data

Caption: Synthetic origin and analytical profiling workflow of the halogenated ethanol impurity.

Comparative Analysis: Why Standard Grade Matters

When establishing an HPLC-MS/MS method for API release, the choice of reference standard directly impacts the method's accuracy, limit of detection (LOD), and regulatory acceptance under ICH Q3A(R2)[4]. The table below compares the performance of a high-purity CRS against common alternatives.

Table 1: Performance Comparison of Analytical Reference Standards

Performance MetricCertified Reference Standard (CAS 2734779-36-1)In-House Synthesized CrudeSurrogate Standard (e.g., 1-Phenylethanol)
Purity Certification >99.0% (qNMR & LC-MS validated)Variable (typically 85-95%)>99.0% (Structurally inaccurate)
Isotopic Signature Exact match (M, M+2, M+4)High background interferenceFails to mimic dichloro-isotopes
Matrix Effect (API) Negligible (Exact retention match)High (Co-eluting byproducts)Moderate (Different retention time)
ICH M7 Compliance Fully compliant for PGI quantificationRequires secondary validationNon-compliant for exact quantification
LOD/LOQ in Matrix 0.05 ppm / 0.15 ppm1.5 ppm / 5.0 ppmN/A (Response factor mismatch)

Self-Validating Analytical Protocol (HPLC-MS/MS)

To accurately quantify 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in a complex API matrix, a highly selective HPLC-MS/MS method is required. The following protocol integrates mechanistic causality and self-validating system suitability checks.

Step 1: Standard and Matrix Preparation
  • Action: Weigh 1.0 mg of the CRS and dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute with Mobile Phase A (0.1% Formic Acid in Water) to a working concentration of 1.0 ng/mL.

  • Causality: Methanol is utilized because it ensures complete solubilization of the lipophilic dichloro-aromatic structure while remaining fully miscible with reverse-phase aqueous gradients.

  • Self-Validation Check: Inject a matrix blank (API solvent without the API). The Signal-to-Noise (S/N) ratio at the impurity's expected retention time must be < 3. If S/N 3, perform a system wash to eliminate carryover before proceeding.

Step 2: Chromatographic Separation
  • Action: Equip the system with a Pentafluorophenyl (PFP) core-shell column (e.g., 2.7 µm, 100 × 2.1 mm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: Standard C18 columns often fail to separate the impurity from the fluorinated API due to overwhelming hydrophobic similarities. PFP stationary phases provide orthogonal selectivity; the electron-deficient pentafluorophenyl ring engages in distinct π−π , dipole-dipole, and steric interactions with the fluorinated phenyl ring of the impurity.

  • Self-Validation Check: Inject a System Suitability Test (SST) mixture containing both the API and the impurity. The resolution factor ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , decrease the gradient slope to enhance π−π interaction time on the column.

Step 3: Mass Spectrometric Detection (Multiple Reaction Monitoring)
  • Action: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).

  • Causality: Neutral halogenated ethanols often suffer from poor ionization efficiency in positive mode. However, the highly electronegative chlorine and fluorine atoms facilitate the formation of a stable deprotonated molecular ion [M−H]− in negative mode.

  • Self-Validation Check: Monitor the isotopic signature. Because the molecule contains two chlorine atoms, the mass spectrum must display a distinct isotopic cluster at M, M+2, and M+4 with a relative abundance ratio of approximately 9:6:1. A deviation of >10% in this ratio indicates a co-eluting isobaric interference, invalidating the quantitative run.

References

  • Title: Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix) Source: PubMed / Journal of Medicinal Chemistry[1] URL: [Link]

  • Title: Elagolix Impurities and Related Compound Source: Veeprho Pharmaceuticals[2] URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) / ICH[4] URL: [Link]

  • Title: M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / Federal Register[3] URL: [Link]

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter complex halogenated intermediates during the structural elucidation phases of drug development. One such highly specific intermediate is 2,2-dichloro-1-(2-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex halogenated intermediates during the structural elucidation phases of drug development. One such highly specific intermediate is 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1)[1]. The positional arrangement of the fluorine and methoxy groups on the phenyl ring, combined with the dichloroethanol side chain, creates a unique electronic environment that heavily dictates its behavior in a mass spectrometer.

This guide objectively compares the fragmentation performance of this target compound against its structural alternatives, providing actionable, field-proven methodologies for analytical researchers.

Mechanistic Causality in Fragmentation

When analyzing halogenated ethanols, a critical analytical choice is selecting the appropriate ionization technique. Why do we utilize 70 eV Electron Ionization (EI) instead of Electrospray Ionization (ESI) for these specific intermediates? Halogenated ethanols generally lack the highly basic or acidic functional groups required for efficient protonation or deprotonation in ESI. EI, conversely, provides a hard, highly reproducible ionization environment that yields structurally rich fragmentation patterns, which is essential for verifying halogen counts and positional isomers[2].

For 2,2-dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol, the fragmentation logic is governed by the competition between charge retention on the oxygen atom and the inductive electron-withdrawing effects of the halogens:

  • α -Cleavage (The Dominant Pathway): The most thermodynamically favorable event for the molecular ion ( [M]+∙ at m/z 238) is the homolytic cleavage of the C1-C2 bond. This expels the dichloromethyl radical ( ∙CHCl2​ , 83 Da), leaving a highly stable oxonium ion at m/z 155[2]. The 3-methoxy group donates electron density via resonance, stabilizing this cation, while the 2-fluoro group exerts a slight inductive pull.

  • Isotopic Signatures: The presence of two chlorine atoms generates a classic 9:6:1 isotopic cluster (M : M+2 : M+4)[3]. This signature acts as a built-in diagnostic tool; any fragment retaining the dichloro group (such as the dehydration peak at m/z 220) will preserve this ratio, whereas the α -cleavage product completely loses it.

Fragmentation M Molecular Ion [M]+• C9H9Cl2FO2 m/z 238 (35Cl2) Alpha α-Cleavage Ion [C8H8FO2]+ m/z 155 M->Alpha - •CHCl2 (83 Da) H2O Dehydration Ion [M - H2O]+• m/z 220 M->H2O - H2O (18 Da) HCl Dehydrohalogenation [M - HCl]+• m/z 202 M->HCl - HCl (36 Da) Me Methoxy Cleavage [C7H5FO2]+• m/z 140 Alpha->Me - •CH3 (15 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol.

Comparative Mass Spectrometry Data

To establish a robust analytical framework, we must compare the target compound against its non-fluorinated and trichloro analogs. The table below summarizes the quantitative shifts in the expected EI-MS spectra. Notice how the trichloro analog and the target compound share the exact same base peak (m/z 155), proving that the α -cleavage mechanism perfectly isolates the aromatic system from the halogenated side chain[3].

CompoundMolecular Ion [M]+∙ Base Peak ( α -Cleavage) [M−H2​O]+∙ Cl Isotope Ratio
2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol m/z 238m/z 155m/z 2209:6:1
2,2-Dichloro-1-(3-methoxyphenyl)ethanol m/z 220m/z 137m/z 2029:6:1
2,2,2-Trichloro-1-(2-fluoro-3-methoxyphenyl)ethanol m/z 272m/z 155m/z 25427:27:9:1

Self-Validating GC-EI-MS Experimental Protocol

Workflow S1 1. System Suitability PFTBA Calibration S2 2. Sample Prep 1 mg/mL + ISTD S1->S2 S3 3. GC-EI-MS 70 eV Ionization S2->S3 S4 4. Data Validation Isotope Ratio Check S3->S4

Figure 2: Self-validating GC-EI-MS experimental workflow.

Step-by-Step Methodology
  • System Suitability & Calibration (The Internal Control)

    • Action: Inject a perfluorotributylamine (PFTBA) tuning standard.

    • Causality: Before running complex halogenated samples, the mass analyzer must be calibrated. PFTBA provides known, stable fragments (m/z 69, 219, 502). If the m/z 219 peak mass error exceeds ± 0.1 Da, the system automatically fails suitability, preventing the generation of inaccurate mass assignments.

  • Sample Preparation

    • Action: Dissolve 1.0 mg of the target analyte[1] in 1.0 mL of LC-MS grade ethyl acetate. Spike the solution with 10 μ L of a stable isotope-labeled internal standard (e.g., D5-acetophenone).

    • Causality: Ethyl acetate ensures complete solvation of the halogenated aromatic without inducing the solvolysis artifacts that frequently occur in protic solvents like methanol. The internal standard validates injection volume reproducibility.

  • 70 eV EI-MS Acquisition

    • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at a standardized 70 eV. Set the source temperature to 230°C and scan from m/z 50 to 400.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be directly cross-referenced against established libraries[3]. The 230°C source temperature prevents cold spots and thermal degradation of the target analyte prior to ionization.

  • Isotopic Validation (Data Processing)

    • Action: Extract the chromatogram for the molecular ion at m/z 238. Verify the presence of m/z 240 and 242 precisely at a 9:6:1 relative abundance ratio.

    • Causality: This step self-validates the chemical identity of the molecular ion. If the 9:6:1 ratio is absent or distorted, the peak is either a chromatographic artifact or the molecule has undergone unexpected in-source dechlorination, alerting the scientist to adjust the inlet temperature.

References

  • 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol . Alchimica. Available at:[Link]

  • 2,2,2-Trichloro-1-phenylethanol . NIST Mass Spectrometry Data Center. Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at:[Link]

Sources

Comparative

Benchmarking 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol extraction methods

Benchmarking Extraction Methods for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in Biological Matrices Executive Summary The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (DCFME, CAS: 2734779-36-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Extraction Methods for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol in Biological Matrices

Executive Summary

The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (DCFME, CAS: 2734779-36-1) is a highly specialized halogenated phenylethanol intermediate. Due to its structural homology with broad-spectrum amphenicol antibiotics (such as chloramphenicol and florfenicol), researchers often need to extract it from complex biological matrices (e.g., plasma, serum, or tissue) for downstream pharmacokinetic profiling via LC-MS/MS.

This guide provides an objective, data-driven comparison of three primary extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS approach. By examining the physicochemical causality behind each method, we establish self-validating protocols that ensure high recovery and minimal ion suppression.

Mechanistic Rationale & Analyte Profiling

To design an efficient extraction protocol, we must first analyze the causality dictated by the molecule's physicochemical properties:

  • Lipophilicity & Halogenation: The presence of a dichloroethyl group and a fluorinated aromatic ring imparts significant lipophilicity (estimated LogP ~2.5–3.0). This drives the analyte's affinity for moderately polar organic solvents.

  • Hydrogen Bonding: The secondary benzylic alcohol and the methoxy group act as hydrogen bond donors and acceptors. Overly non-polar solvents (like pure hexane) will fail to disrupt hydrogen bonds with matrix proteins, leading to poor recovery.

  • pH Sensitivity: The benzylic alcohol can be susceptible to degradation or elimination under extreme pH conditions. Therefore, extractions must be buffered to neutral or mildly acidic conditions (pH 5.5–7.0).

To ensure every protocol functions as a self-validating system , an isotopically labeled internal standard (e.g., Chloramphenicol-d5 or Florfenicol-d3) must be spiked into the raw matrix prior to any solvent addition . This guarantees that any physical loss during extraction or ionization suppression during electrospray ionization (ESI) is mathematically corrected by the analyte-to-IS peak area ratio.

Protocol Benchmarking: Step-by-Step Methodologies

Method A: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

LLE exploits the differential solubility of DCFME. Ethyl acetate is selected because its moderate dipole moment efficiently solvates the dichloroethyl and methoxy groups without extracting highly polar matrix proteins or endogenous salts .

Step-by-Step Protocol:

  • Spike & Equilibrate: Aliquot 1.0 mL of biological matrix (e.g., plasma) into a 15 mL polypropylene centrifuge tube. Add 10 µL of the internal standard (1 µg/mL) and vortex for 30 seconds to allow protein binding equilibration.

  • Extraction: Add 3.0 mL of LC-MS grade ethyl acetate.

  • Partitioning: Vortex vigorously for 2 minutes. The mechanical shear forces maximize the surface area between the aqueous and organic phases, driving the lipophilic DCFME into the upper ethyl acetate layer.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to break any emulsions and yield a crisp phase boundary.

  • Recovery & Concentration: Transfer exactly 2.5 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 10% Acetonitrile in water). Filter through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Method B: Solid-Phase Extraction (SPE) using Polymeric HLB

SPE provides superior matrix cleanup. The polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent is utilized because its divinylbenzene-co-N-vinylpyrrolidone backbone provides dual retention mechanisms. This allows for aggressive washing to remove phospholipids, preventing downstream ESI ion suppression .

Step-by-Step Protocol:

  • Conditioning: Condition a 30 mg/1 mL HLB cartridge with 1.0 mL methanol, followed by 1.0 mL MS-grade water to activate the sorbent bed.

  • Sample Pre-treatment: Dilute 1.0 mL of spiked matrix with 1.0 mL of 0.1 M phosphate buffer (pH 6.8). This disrupts analyte-protein binding without degrading the benzylic alcohol.

  • Loading: Load the diluted sample onto the cartridge at a controlled flow rate of ~1 drop/second to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water. This critical step elutes polar interferences (salts, small peptides) while the lipophilic DCFME remains retained.

  • Drying: Dry the cartridge under full vacuum (>-10 inHg) for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 2 × 0.5 mL of methanol/ethyl acetate (1:1, v/v).

  • Reconstitution: Evaporate and reconstitute as described in Method A.

Method C: Modified QuEChERS (Salting-Out Partitioning)

Originally developed for agrochemicals, QuEChERS relies on a thermodynamically driven salting-out effect. The addition of anhydrous salts forces water-miscible acetonitrile to phase-separate, driving the moderately lipophilic DCFME into the organic layer while simultaneously precipitating proteins .

Step-by-Step Protocol:

  • Extraction: Transfer 2.0 g of homogenized tissue or 2.0 mL of plasma to a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile and vortex for 1 minute.

  • Salting-Out: Add pre-weighed QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl). The MgSO4 drives an exothermic hydration reaction that reduces water activity, forcing phase separation.

  • Separation: Shake vigorously for 1 minute, then centrifuge at 5,000 × g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1.0 mL of the upper acetonitrile supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). The PSA removes organic acids and lipid fractions.

  • Final Isolation: Vortex for 30 seconds, centrifuge, and transfer the supernatant for direct LC-MS/MS analysis (or dilute 1:10 with water to match initial mobile phase conditions).

Quantitative Data Synthesis

The following table summarizes the benchmarked performance of each extraction method based on validation runs utilizing matrix-matched calibration curves.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Precision (Inter-day RSD)Processing Time (per 50 samples)Cost per Sample
Method A: LLE 82.4 – 88.1%-25.3%6.5%~3.0 hoursLow ($)
Method B: SPE 92.5 – 96.8%-8.1%3.2%~4.5 hoursHigh ( $)
Method C: QuEChERS 85.0 – 91.2%-15.4%5.1%~1.5 hoursModerate ( )

Data Interpretation: SPE offers the highest data integrity (lowest ion suppression and highest precision) due to the complete removal of phospholipids, making it ideal for low-abundance pharmacokinetic quantification. QuEChERS offers the best balance of throughput and acceptable recovery for high-volume screening.

Decision Framework for Protocol Selection

To assist in selecting the optimal extraction method for your specific laboratory constraints, refer to the decision matrix below:

ExtractionDecisionTree Start Assess Matrix Complexity & Throughput Needs HighThroughput High Throughput (>100 samples/day)? Start->HighThroughput MatrixType Matrix Complexity? HighThroughput->MatrixType No QuEChERS Modified QuEChERS Salting-out partitioning Fast & Scalable HighThroughput->QuEChERS Yes LLE Liquid-Liquid Extraction Ethyl Acetate Low Cost, Moderate Purity MatrixType->LLE Low (e.g., Plasma/Serum) SPE Solid-Phase Extraction Polymeric HLB High Purity, Low Suppression MatrixType->SPE High (e.g., Tissue/Liver)

Decision matrix for selecting DCFME extraction protocols based on sample complexity and throughput.

References

  • Title: Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Comparison of florfenicol depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Chloramphenicol Extraction from Honey, Milk, and Eggs Using Polymer Monolith Microextraction Followed by Liquid Chromatography−Mass Spectrometry Determination Source: ACS Publications URL:[Link]

  • Title: Laboratory Information Bulletins (LIB) - Analysis of Veterinary Drug Residues Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Safety & Regulatory Compliance

Safety

2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol proper disposal procedures

Operational Guide: Disposal and Safety Protocols for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol As a Senior Application Scientist, ensuring the safe and compliant handling of complex synthetic intermediates is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Disposal and Safety Protocols for 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

As a Senior Application Scientist, ensuring the safe and compliant handling of complex synthetic intermediates is paramount. The compound 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1)[1] presents specific logistical and environmental challenges due to its structural profile. Featuring a dichloro-substituted aliphatic chain, a fluorinated aromatic ring, and an alcohol functional group, this compound must be strictly managed as a Halogenated Organic Waste [2][3].

This guide provides the mechanistic rationale, quantitative thresholds, and self-validating operational workflows required to safely dispose of this chemical while maintaining regulatory compliance.

The Causality of Halogenated Waste Segregation

Understanding why we handle this chemical differently than standard organic solvents is critical for laboratory safety and operational efficiency:

  • Economic and Logistical Impact: Environmental Health and Safety (EHS) departments bulk non-halogenated solvents for cost-effective fuel blending or solvent recovery. Halogenated solvents poison these recovery processes and cost approximately twice as much to dispose of[4]. Mixing even a trace amount of 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol into a non-halogenated waste carboy converts the entire volume into a highly regulated halogenated waste stream[2].

  • Material Incompatibility (Corrosion): Halogenated organic compounds must never be stored in metal safety cans. Over time, halogenated solvents can undergo slow hydrolysis or photolytic degradation to release trace amounts of hydrochloric acid (HCl) and hydrofluoric acid (HF). These acids actively corrode metal containers, leading to catastrophic structural failure and hazardous leaks[5].

  • Thermal Destruction Requirements: Complete environmental neutralization of chlorinated and fluorinated aromatics requires specialized high-temperature incineration. To prevent the atmospheric synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans, the incinerator must achieve a Destruction and Removal Efficiency (DRE) of >99.99%[3][6].

Quantitative Operational Data

The following table summarizes the critical regulatory and operational thresholds that dictate the handling of this compound.

ParameterOperational Threshold / GuidelineRegulatory / Safety Rationale
Halogenated Classification >10% by volume of halogenated compoundsTriggers specific EPA F-listed waste codes (e.g., F002) requiring specialized, high-cost disposal[7].
Container Volume Limits 5 gallons (safety cans) or 20L (carboys)Prevents excessive accumulation of hazardous materials in laboratory satellite generation areas[2][4].
Acceptable pH Range 5.5 to 9.5Prevents violent exothermic reactions or toxic gas generation when mixing organic waste streams[4].
Incineration DRE >99.99% Destruction & Removal EfficiencyLegally required to prevent the release of toxic dioxins during the thermal destruction of chlorinated organics[6].
Small Spill Definition Cleanable within 10 minutesDetermines if trained lab personnel can safely handle the spill or if an emergency HAZMAT response is required[5].
EHS Pickup Window Within 3 days of the "fill date"Ensures compliance with satellite accumulation time limits and prevents container degradation[8].

Standard Operating Procedure: Halogenated Waste Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Container Verification

  • Action: Select a 20L (or 5-gallon) High-Density Polyethylene (HDPE) carboy provided by your institutional EHS department[2][4].

  • Validation Check: Inspect the bottom of the container for the "HDPE 2" recycling symbol. Visually confirm there are no metal components inside the cap or container body[5].

Step 2: Labeling and Documentation

  • Action: Attach an EHS-approved hazardous waste tag to the container. Mark the primary hazard as "Halogenated Organic Solvent" and explicitly list "2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol"[4][8].

  • Validation Check: Ensure the label is fully filled out and applied before the first drop of waste is added to the container[8].

Step 3: Waste Segregation & Transfer

  • Action: Operating inside a certified chemical fume hood, transfer the waste into the designated HDPE container[5].

  • Validation Check: Before pouring, verify the pH of any existing mixture in the container is between 5.5 and 9.5. Confirm absolutely no non-halogenated solvents, aqueous acids/bases, or heavy metals are present in the receiving container[3][4].

Step 4: Storage and Secondary Containment

  • Action: Store the closed container in a designated secondary containment tub (e.g., Nalgene/polypropylene) away from oxidizers, strong bases, and reactive metals[5].

  • Validation Check: Physically test the container lid to ensure it is tightly sealed. Lids must remain closed at all times unless actively adding waste[4][8].

Step 5: EHS Notification

  • Action: Once the container reaches the designated fill line (do not overfill), mark the date on the label and immediately submit a pickup request to EHS[8].

  • Validation Check: Set a calendar alert to confirm EHS removes the waste from the satellite accumulation area within three days of the fill date[8].

Emergency Spill Protocol (Small Spills)

If a spill occurs that can be cleaned up in under 10 minutes, trained personnel may execute the following self-validating recovery protocol[5]:

  • Area Securing: Evacuate non-essential personnel. Validation: Confirm the laboratory fume hood is operating to maintain negative pressure and capture vapors[5].

  • PPE Donning: Equip double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[5]. Validation: Inspect gloves for micro-tears before proceeding.

  • Absorption: Apply an inert dry absorbent material (e.g., vermiculite or universal spill pads) starting from the perimeter of the spill and working inward[5].

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a resealable chemical-resistant bag or HDPE bucket[5].

  • Disposal: Label the bag as "Hazardous Waste - Spill Debris (Halogenated)" and process it through the EHS halogenated waste stream[5].

Workflow Visualization

HalogenatedWasteWorkflow Step1 Generation of Waste: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Decision Does waste contain Halogens (Cl, F, Br, I)? Step1->Decision HaloStream Halogenated Waste Stream (Strict Segregation) Decision->HaloStream Yes (Contains Cl, F) NonHaloStream Non-Halogenated Stream (Fuel Blending) Decision->NonHaloStream No Container Collect in HDPE Container (Avoid Metal Cans) HaloStream->Container Labeling Label: 'Hazardous Waste' Specify: Chlorinated/Fluorinated Container->Labeling EHS EHS Collection (Within 3 days of filling) Labeling->EHS Incineration High-Temp Incineration (>99.99% Destruction Efficiency) EHS->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Washington State University Environmental Health & Safety. "Halogenated Solvents."[Link]

  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste." [Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction."[Link]

  • University of Texas at Austin Environmental Health & Safety. "Chemical Waste." [Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation." [Link]

  • Ministry of Environment, Taiwan. "Laws and Regulations Retrieving System."[Link]

  • Alchimica. "2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol." [Link]

Sources

Handling

Personal protective equipment for handling 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Operational Safety and Logistics Guide: Handling 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol Executive Summary & Chemical Profile 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol

Executive Summary & Chemical Profile

2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol (CAS: 2734779-36-1) is a highly functionalized halogenated aromatic alcohol. As a critical intermediate in advanced drug development and agrochemical synthesis, it requires stringent handling protocols. The presence of multiple halogens (chlorine and fluorine) combined with a methoxy group and a secondary alcohol creates a unique hazard profile that dictates specific Personal Protective Equipment (PPE) and disposal logistics.

Hazard Causality & Mechanistic Risk Assessment

As application scientists, we must look beyond standard Safety Data Sheets (SDS) and understand why a compound behaves the way it does to build a self-validating safety protocol.

  • Lipophilicity and Dermal Permeation: The incorporation of a dichloromethyl group and a fluoro-substituent significantly increases the molecule's lipophilicity (logP). This high lipophilicity allows the compound to rapidly partition into and permeate biological membranes (the stratum corneum) and standard thin-mil nitrile gloves.

  • Tissue Irritation via Hydrogen Bonding: The secondary hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. Upon contact with epidermal proteins or corneal tissues, it induces protein denaturation and irritation. Similar halogenated benzyl alcohols are universally classified under GHS as Category 2 Skin/Eye irritants (H315, H319) and Category 3 Respiratory irritants (H335) [1] ().

  • Solvent-Synergized Breakthrough: This compound is typically processed in halogenated solvents like dichloromethane (DCM) or chloroform. Standard nitrile gloves have a notoriously poor compatibility rating against halogenated solvents, often degrading or allowing breakthrough in under 5 minutes [2] (). The solvent acts as a carrier, driving the dissolved active pharmaceutical ingredient (API) directly through compromised PPE.

Scale-Dependent PPE Matrix

To mitigate the risks outlined above, PPE must be scaled according to the operational volume and the presence of carrier solvents.

Operational ScaleHand Protection (Gloves)Eye/Face ProtectionBody ProtectionRespiratory & Engineering Controls
Analytical (<100 mg, neat solid)Double-gloved standard nitrile (change immediately if contaminated).ANSI-approved chemical splash goggles.Fully buttoned, flame-resistant lab coat.Certified chemical fume hood (face velocity 80-100 fpm).
Preparative (>500 mg, or in solvent)Viton™ or thick-cut Neoprene over a nitrile inner glove.Goggles + full face shield.Lab coat + chemical-resistant apron.Fume hood; consider a localized snorkel exhaust during transfers.

Step-by-Step Operational Workflow

Protocol: Safe Weighing and Dissolution

  • Preparation: Verify fume hood face velocity. Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • PPE Donning: Apply inner nitrile gloves, followed by outer Viton gloves if handling the compound in a halogenated solvent.

  • Weighing: Use a grounded, static-free spatula. Weigh the solid inside a ventilated balance enclosure to prevent aerosolization of micro-particulates.

  • Transfer & Dissolution: Transfer the pre-weighed solid to a reaction flask inside the fume hood. Slowly add the carrier solvent. Causality note: Always add solvent to the solid rather than solid to the solvent to minimize splash risk and control the heat of dissolution.

  • System Closure: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) to prevent moisture ingress, which can lead to unpredictable side reactions with halogenated intermediates.

Spill Response and Disposal Logistics

A self-validating safety system requires a pre-planned response to containment failures.

Spill Containment Protocol:

  • Evacuate & Ventilate: Alert personnel and ensure the fume hood sash is lowered to the optimal working height to maximize vapor capture.

  • Don Heavy PPE: Upgrade to thick-cut Neoprene or Viton gloves and a face shield.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible paper towels for large spills of halogenated organics, as they can trap concentrated vapors and pose a secondary hazard.

  • Collection: Sweep the saturated absorbent using a non-sparking brush into a compatible, high-density polyethylene (HDPE) waste container.

Waste Disposal Plan:

  • Segregation: 2,2-Dichloro-1-(2-fluoro-3-methoxyphenyl)ethanol and its associated solvent waste must be strictly segregated into a Halogenated Organic Waste stream[3] ().

  • Incompatibility Avoidance: Never mix halogenated waste with acetone, amines, or strong bases, as this can generate exothermic reactions or explosive pressure buildup.

  • Labeling: Seal the HDPE container tightly and label it clearly with "Waste Halogenated Solvents" and the corresponding GHS hazard pictograms.

Workflow Visualization

Below is the logical workflow for handling and spill response, designed to ensure immediate, safe decision-making in the laboratory.

Workflow A Pre-Operation: Hazard Assessment B Don PPE: Viton/Nitrile Gloves, Goggles A->B C Transfer to Chemical Fume Hood B->C D Is Scale > 500 mg or Solvent-Heavy? C->D E Standard Protocol: Execute Experiment D->E No F High-Risk Protocol: Use Splash Shield & Double Glove D->F Yes G Spill Occurs? E->G F->G H Contain with Vermiculite & Decontaminate G->H Yes I Waste Segregation: Halogenated Container G->I No H->I

Fig 1. Handling workflow for halogenated ethanols: scale-dependent PPE and spill response.

References

  • PubChem Compound Summary for CID 893589, 3,5-Dichloro-p-anisyl alcohol. National Center for Biotechnology Information (NIH). URL:[Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety, University of Illinois Urbana-Champaign. URL:[Link]

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